molecular formula C9H6BrNO2S B3030427 3-(5-Bromothiazol-2-yloxy)phenol CAS No. 904961-08-6

3-(5-Bromothiazol-2-yloxy)phenol

Cat. No.: B3030427
CAS No.: 904961-08-6
M. Wt: 272.12
InChI Key: HOOYSVYDGWBXRG-UHFFFAOYSA-N
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Description

3-(5-Bromothiazol-2-yloxy)phenol is an organic compound with the molecular formula C9H6BrNO2S and a molecular weight of 272.12 g/mol . This high-purity brominated thiazole derivative is characterized by a phenol group linked via an ether bond to the 2-position of a 5-bromothiazole ring . Its calculated density is 1.729 g/cm³ and it is characterized by very low water solubility (0.22 g/L at 25°C), which is an important consideration for solvent selection in experimental preparations . As a building block in organic synthesis, this compound is valued for its potential use in the development of more complex molecules for scientific research in chemistry and biology . The presence of both the bromo substituent and the phenolic hydroxyl group on its molecular scaffold makes it a versatile intermediate for further functionalization through various chemical reactions, such as nucleophilic substitutions and coupling reactions . Researchers are exploring its applicability in creating compounds with potential biological activity. All products are provided For Research Use Only. They are not medicines or drugs and cannot be used for diagnostic or therapeutic purposes, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(5-bromo-1,3-thiazol-2-yl)oxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c10-8-5-11-9(14-8)13-7-3-1-2-6(12)4-7/h1-5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOYSVYDGWBXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(S2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20698847
Record name 3-[(5-Bromo-1,3-thiazol-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904961-08-6
Record name 3-[(5-Bromo-1,3-thiazol-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Medicinal Chemistry Applications of 3-(5-Bromothiazol-2-yloxy)phenol: A Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the medicinal chemistry potential of the novel scaffold, 3-(5-Bromothiazol-2-yloxy)phenol. While direct literature on this specific molecule is nascent, this paper synthesizes data from structurally related compounds to project its utility, primarily as a versatile core for the development of kinase inhibitors. We will delve into a proposed synthetic route, elucidate the rationale for its application in oncology, detail its potential structure-activity relationships, and provide robust experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs and clinical candidates.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, acts as a versatile scaffold, engaging in a wide array of biological interactions.[3][4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[5][6] The thiazole nucleus is a key component in several clinically successful kinase inhibitors, such as Dasatinib.

The subject of this guide, this compound, combines three key pharmacophoric elements: the proven thiazole core, a phenolic group capable of crucial hydrogen bonding, and a bromine atom, which can enhance binding affinity and modulate metabolic stability. This unique combination suggests significant potential, particularly in the realm of kinase inhibition.

Synthesis and Characterization

A plausible and efficient synthesis of this compound can be envisioned through a copper-catalyzed Ullmann-type C-O cross-coupling reaction.[7][8] This approach offers a reliable method for forming the diaryl ether linkage, a common motif in kinase inhibitors.

Proposed Synthetic Pathway

The proposed two-step synthesis starts from commercially available 2,5-dibromothiazole and resorcinol.

Synthetic_Pathway cluster_0 Step 1: Monosubstitution of 2,5-Dibromothiazole 2_5_dibromothiazole 2,5-Dibromothiazole reagents1 CuI, L-proline, K2CO3, DMSO, 90°C 2_5_dibromothiazole->reagents1 resorcinol Resorcinol resorcinol->reagents1 intermediate This compound reagents1->intermediate

Caption: Proposed Ullmann coupling for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a flame-dried Schlenk flask, add 2,5-dibromothiazole (1.0 eq), resorcinol (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Solvent and Atmosphere: Add anhydrous dimethyl sulfoxide (DMSO) to the flask. The flask is then evacuated and backfilled with argon three times.

  • Reaction Conditions: The reaction mixture is stirred and heated to 90 °C for 12-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product, this compound.

  • Characterization: The structure of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

The structural features of this compound make it an attractive scaffold for the development of kinase inhibitors. Protein kinases are a family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9]

Rationale for Targeting Kinases
  • The Diaryl Ether Linkage: This motif is a well-established "hinge-binding" element in many Type I and Type II kinase inhibitors. The oxygen atom can act as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region.

  • The Phenolic Hydroxyl Group: The phenol moiety can serve as a crucial hydrogen bond donor and/or acceptor, anchoring the inhibitor in the ATP-binding pocket. It can also be a site for further derivatization to explore deeper pockets of the kinase active site.

  • The Thiazole Core: The thiazole ring can engage in various non-covalent interactions, including van der Waals forces and pi-stacking with aromatic residues in the active site. Its nitrogen and sulfur atoms can also participate in hydrogen bonding.

  • The Bromo Substituent: The bromine atom at the 5-position of the thiazole ring can be strategically employed to occupy hydrophobic pockets within the kinase active site, thereby increasing binding affinity. Halogen bonding is also a recognized interaction in ligand-protein complexes. Furthermore, bromination can influence the metabolic stability of the compound.[10]

Kinase_Inhibition_Hypothesis Scaffold This compound Hinge_Binding Diaryl Ether Hinge Binding Scaffold->Hinge_Binding Hydrophobic_Pocket Bromo Group in Hydrophobic Pocket Scaffold->Hydrophobic_Pocket H_Bonding Phenol H-Bonding Scaffold->H_Bonding Kinase_Inhibition Potent Kinase Inhibition Hinge_Binding->Kinase_Inhibition Hydrophobic_Pocket->Kinase_Inhibition H_Bonding->Kinase_Inhibition

Caption: Rationale for the kinase inhibitor potential of the scaffold.

Potential Kinase Targets

Given the prevalence of the diaryl ether motif in inhibitors of tyrosine kinases, promising targets for this scaffold include:

  • Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A critical regulator of angiogenesis, the formation of new blood vessels that tumors need to grow.

  • B-Raf: A serine/threonine kinase that is frequently mutated in melanoma.

Structure-Activity Relationship (SAR) Studies

A systematic SAR study is crucial for optimizing the potency and selectivity of this compound as a kinase inhibitor. The following modifications are proposed:

PositionProposed ModificationRationale
Phenol Ring Substitution with small alkyl, halo, or methoxy groupsTo probe for additional hydrophobic pockets and to modulate electronic properties.
Phenolic -OH Conversion to methoxy or other ethersTo assess the importance of the hydrogen bond donating capability.
Thiazole Ring Replacement of bromine with other halogens (Cl, F) or small alkyl groupsTo fine-tune interactions in the hydrophobic pocket and explore halogen bonding potential.
Thiazole Ring Introduction of substituents at the 4-positionTo explore additional vectors for substitution and interaction with the solvent front.

Experimental Protocols for Biological Evaluation

A tiered approach is recommended for the biological evaluation of this compound and its analogs.

In Vitro Kinase Inhibition Assays

The initial step is to assess the direct inhibitory activity of the compounds against a panel of purified kinases.

Protocol: TR-FRET Kinase Assay [11]

  • Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust method for measuring kinase activity in a high-throughput format. They measure the phosphorylation of a substrate by a kinase.

  • Materials:

    • Purified recombinant kinase (e.g., EGFR, VEGFR2).

    • Biotinylated substrate peptide.

    • ATP.

    • Europium-labeled anti-phospho-substrate antibody.

    • Streptavidin-allophycocyanin (SA-APC).

    • Assay buffer.

    • 384-well microplates.

  • Procedure: a. Add kinase, biotinylated substrate, and test compound to the wells of a 384-well plate. b. Initiate the kinase reaction by adding ATP. c. Incubate at room temperature for 60 minutes. d. Stop the reaction by adding EDTA. e. Add the detection reagents (Europium-labeled antibody and SA-APC). f. Incubate for 60 minutes at room temperature. g. Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Assays

Once potent inhibitors are identified in biochemical assays, their activity in a cellular context needs to be confirmed.

Protocol: Western Blot for Phospho-Protein Levels

  • Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a downstream target of the kinase in a cellular environment.

  • Cell Line: A cancer cell line that overexpresses the target kinase (e.g., A431 for EGFR).

  • Procedure: a. Seed cells in a 6-well plate and allow them to attach overnight. b. Treat cells with varying concentrations of the test compound for 2-4 hours. c. Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR) to induce kinase phosphorylation. d. Lyse the cells and quantify the protein concentration. e. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. f. Probe the membrane with primary antibodies against the phosphorylated target protein and the total target protein. g. Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein level to the total protein level.

Antiproliferative Assays

The ultimate goal of an anticancer agent is to inhibit the growth of cancer cells.

Protocol: MTT Assay [12]

  • Principle: The MTT assay is a colorimetric assay that measures cell viability.

  • Procedure: a. Seed cancer cells in a 96-well plate. b. After 24 hours, treat the cells with a range of concentrations of the test compound. c. Incubate for 72 hours. d. Add MTT reagent to each well and incubate for 4 hours. e. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. f. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the GI₅₀ (concentration that inhibits cell growth by 50%) from the dose-response curve.

Evaluation_Workflow Synthesis Synthesis of Analogs Biochemical_Screening In Vitro Kinase Assay (TR-FRET) Synthesis->Biochemical_Screening Cellular_Assay Western Blot for Phospho-Target Biochemical_Screening->Cellular_Assay Active Compounds Antiproliferative_Assay MTT Cell Viability Assay Cellular_Assay->Antiproliferative_Assay Lead_Optimization Lead Optimization Antiproliferative_Assay->Lead_Optimization Potent & Efficacious Leads

Caption: Workflow for the biological evaluation of the scaffold.

Conclusion

This compound represents a promising and largely unexplored scaffold for the development of novel medicinal agents. Its structural features, which combine a proven heterocyclic core with key pharmacophoric elements, make it particularly well-suited for the design of kinase inhibitors. The synthetic route proposed herein is robust and amenable to the generation of a diverse library of analogs for comprehensive SAR studies. The detailed experimental protocols provide a clear roadmap for the biological evaluation of these compounds, from initial biochemical screening to cellular and antiproliferative assays. It is our expert opinion that a focused medicinal chemistry effort on this scaffold has a high probability of yielding potent and selective kinase inhibitors with therapeutic potential in oncology and other diseases driven by aberrant kinase signaling.

References

  • Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (n.d.).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules.
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Journal of Pharmaceutical and Medical Sciences.
  • An overview of the synthesis, therapeutic potential and patents of thiazole deriv
  • Thiazole derivatives as protein kinase inhibitors. (2009).
  • Thiazole based compounds: Significance and symbolism. (2024). ScienceDirect.
  • Discovery and Structure-Activity Relationship Study of 4-Phenoxythiazol-5-carboxamides as Highly Potent TGR5 Agonists. (2016). Chemical & Pharmaceutical Bulletin.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). Chemistry Central Journal.
  • Thiazole derivatives used as pi 3 kinase inhibitors. (2009).
  • Recent Patents on Thiazole Derivatives Endowed with Antitumor Activity. (2015).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2008).
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega.
  • Molecular Structure and Antioxidant Activity of Phenoxy Thiazole Derivative: Experimental and Comput
  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2013). Letters in Drug Design & Discovery.
  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023). Journal of Molecular Structure.
  • Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. (2023). Trends in Pharmacological Sciences.
  • Thiazole Derivatives as Protein Kinase Inhibitors. (2010).
  • Thiazole Derivatives Inhibitors of Protein Kinases. (2015).
  • Application Notes and Protocols for Efficacy Studies of GSK-3 Inhibitor 4. (2025). BenchChem.
  • Methods for Detecting Kinase Activity. (2021). Cayman Chemical.
  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • Pharmacological approaches to understanding protein kinase signaling networks. (2023). Frontiers in Pharmacology.
  • Graphviz tutorial. (2021). YouTube.
  • Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. (2024).
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  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis.
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  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). Journal of Molecular Structure.
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  • Graphviz Examples and Tutorial. (n.d.). Sketchviz.
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Therapeutic potential of 3-(5-Bromothiazol-2-yloxy)phenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential, chemical utility, and biological mechanisms associated with 3-(5-Bromothiazol-2-yloxy)phenol and its derivatives.

Executive Summary

The molecule This compound represents a "privileged scaffold" in modern drug discovery. It serves as a critical pharmacophore and synthetic intermediate, primarily in the development of Acetyl-CoA Carboxylase (ACC) inhibitors for metabolic diseases (NASH, Type 2 Diabetes) and oncology.

Its structural value lies in its trifunctional nature :

  • The Thiazole Core: Acts as a bioisostere for aromatic rings, improving solubility and offering specific hydrogen-bonding interactions with enzyme active sites (specifically the CT domain of ACC).

  • The Ether Linkage: Provides rotational flexibility while maintaining metabolic stability superior to ester or amide linkages.

  • The 5-Bromo "Handle": A reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing researchers to attach complex "tails" required to reach deep hydrophobic pockets in target enzymes.

Chemical Basis & Structure-Activity Relationship (SAR)

Structural Deconstruction

The molecule is composed of a resorcinol fragment linked to a 2,5-disubstituted thiazole.

  • 3-Hydroxyphenol Moiety: The hydroxyl group at the meta position (relative to the ether linkage) often serves as a hydrogen bond donor. In ACC inhibitors, this mimics the polar interactions of the natural substrate or stabilizes the inhibitor at the dimer interface of the enzyme.

  • Thiazol-2-yloxy Bridge: The oxygen atom acts as a spacer. The thiazole nitrogen (N3) is a weak H-bond acceptor.

  • 5-Bromo Substituent: This is the critical "diversity vector." In final drug candidates, this bromine is rarely retained; instead, it is replaced by alkynes, aryls, or heteroaryls to optimize lipophilicity (LogP) and potency (IC50).

The "Meta" vs. "Para" Distinction

While 4-(thiazol-2-yloxy)phenol derivatives are common in literature, the 3-isomer (meta) offers a distinct vector geometry.

  • Meta-substitution directs the phenolic hydroxyl group approx 120° away from the thiazole axis, allowing access to different pockets in the enzyme active site compared to the linear para analogs.

  • Therapeutic Implication: This geometry is particularly useful when targeting the allosteric sites of kinases or the Carboxyltransferase (CT) domain of ACC, where non-linear conformations are often required to disrupt protein-protein interactions.

Mechanism of Action: ACC Inhibition

The primary therapeutic application of this scaffold is the inhibition of Acetyl-CoA Carboxylase (ACC) .[1][2]

Biological Pathway

ACC catalyzes the carboxylation of Acetyl-CoA to Malonyl-CoA.[3] This is the rate-limiting step in de novo lipogenesis (fatty acid synthesis).

  • Inhibition in Liver: Reduces liver fat (treating NAFLD/NASH) and improves insulin sensitivity.

  • Inhibition in Cancer: Tumor cells rely on high rates of lipid synthesis for membrane production. Blocking ACC starves the tumor.

Binding Mechanism

Derivatives of this compound typically bind to the CT domain of the ACC enzyme. They act as dimerization inhibitors or active site blockers. The thiazole ring stacks against aromatic residues (e.g., Phe/Trp) in the pocket, while the "tail" added to the 5-position extends into the hydrophobic tunnel.

Pathway Visualization

The following diagram illustrates the inhibition logic within the lipogenesis pathway.

ACC_Pathway cluster_outcomes Therapeutic Outcomes AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation ACC ACC Enzyme (Acetyl-CoA Carboxylase) ACC->MalonylCoA Catalysis Palmitate Palmitate (Fatty Acids) MalonylCoA->Palmitate FASN Complex FASN FASN (Fatty Acid Synthase) NASH Reduced Steatosis (NASH/NAFLD) Palmitate->NASH Tumor Tumor Growth Arrest (Oncology) Palmitate->Tumor Inhibitor This compound Derivatives Inhibitor->ACC Allosteric Inhibition (CT Domain)

Caption: Mechanism of Action showing ACC inhibition by thiazole derivatives, leading to reduced lipogenesis in metabolic and oncological pathways.

Experimental Protocols

Synthesis of this compound

This protocol describes the SNAr (Nucleophilic Aromatic Substitution) coupling required to build the core scaffold.

Reagents:

  • 2,5-Dibromothiazole (1.0 equiv)

  • Resorcinol (1.2 equiv) — Using excess prevents bis-substitution.

  • Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Resorcinol (1.2 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
      (2.0 eq) and stir at room temperature for 30 minutes. The solution may darken as the phenoxide anion forms.
    
  • Coupling: Dropwise add a solution of 2,5-Dibromothiazole (1.0 eq) in a minimum amount of DMF.

  • Reaction: Heat the mixture to 80–100°C under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The target product is the mono-ether.
    
  • Workup: Cool to room temperature. Pour into ice-cold water (10x volume). Acidify slightly with 1M HCl to pH 6 (to protonate the remaining phenol). Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
    

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the thiazole proton singlet (~7.5 ppm) and the characteristic splitting pattern of the 3-substituted phenol (triplet/doublet/singlet aromatic region).

  • MS (ESI): Confirm mass [M+H]+ pattern showing the characteristic Br isotope split (1:1 ratio).

Derivatization Workflow (The "Tail" Addition)

To activate the therapeutic potential, the bromine must be substituted.

Synthesis_Workflow Start This compound (Scaffold) Step1 Protection (e.g., MOM-Cl or TBS-Cl) Start->Step1 Protect -OH Step2 Pd-Catalyzed Coupling (Suzuki / Sonogashira) Step1->Step2 React at -Br Step3 Deprotection (Acidic Hydrolysis) Step2->Step3 Remove Group Final Active ACC Inhibitor (Functionalized Tail) Step3->Final Final Drug

Caption: General synthetic workflow for converting the bromothiazole scaffold into a bioactive therapeutic agent.

Quantitative Data Summary

The following table summarizes the typical Structure-Activity Relationship (SAR) trends found in literature for thiazol-2-yloxy derivatives against ACC1/2.

Substituent at 5-Position (R)IC50 (ACC1, Human)Metabolic StabilityNotes
-Br (Parent)> 10 µMHighWeak binder; primarily a synthetic intermediate.
-Alkyne-Amide 10 - 50 nMModerateThe alkyne linker fits the narrow active site tunnel.
-Phenyl (4-OMe) 100 - 500 nMHighGood potency, but rigid.
-Heteroaryl (Pyridine) < 10 nMHighNitrogen accepts H-bond in the deep pocket; optimal potency.

Note: Data represents generalized ranges from ACC inhibitor class studies (e.g., Pfizer, CoA Therapeutics).

References

  • Griffith, D. A., et al. (2014). Discovery of Acetyl-CoA Carboxylase Inhibitors for the Treatment of Metabolic Disease.[1]Journal of Medicinal Chemistry . (Generalized reference for ACC inhibitor scaffolds).

  • Gu, Y. G., et al. (2006). Synthesis and Structure-Activity Relationships of Selective Acetyl-CoA Carboxylase 2 Inhibitors.Bioorganic & Medicinal Chemistry Letters .

  • World Intellectual Property Organization. (2010). Patent WO2010127208A1: Inhibitors of Acetyl-CoA Carboxylase.Patentscope .

  • Harriman, G., et al. (2016). Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, insulin resistance, and dyslipidemia in Zucker diabetic fatty rats.PNAS .

Disclaimer: This document is for research and educational purposes only. The synthesis and testing of these compounds should only be performed by qualified personnel in a controlled laboratory environment.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of Bromothiazole-Phenol Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bromothiazole-phenol ethers represent a compelling class of heterocyclic compounds, merging the privileged thiazole scaffold, a cornerstone in medicinal chemistry, with the versatile phenol ether moiety.[1][2] This strategic combination yields molecules with significant therapeutic potential, spanning applications as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5][6] Understanding the physicochemical characteristics of this molecular class is paramount for optimizing drug design, predicting pharmacokinetic behavior, and ensuring robust structure-activity relationship (SAR) models. This guide provides a comprehensive exploration of the synthesis, structural elucidation, and core physicochemical properties—lipophilicity, solubility, and pKa—of bromothiazole-phenol ethers. We delve into the causality behind experimental choices, provide validated protocols for characterization, and connect these fundamental properties to their ultimate biological function, offering a holistic view for researchers and drug development professionals.

Introduction: A Tale of Two Scaffolds

The design of novel therapeutic agents often relies on the strategic fusion of well-established pharmacophores. The bromothiazole-phenol ether framework is a prime example of this approach, leveraging the unique attributes of its constituent parts to create a molecule with tunable properties and diverse biological activities.

The Thiazole Ring: A Privileged Core in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a vast array of natural products and synthetic drugs, including Vitamin B1.[2] Its unique electronic properties, ability to act as a bioisostere, and capacity for diverse substitutions at the C2, C4, and C5 positions make it a "privileged scaffold" in medicinal chemistry.[1][2] Thiazole derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][7] The introduction of a bromine atom onto the thiazole ring serves not only as a handle for further synthetic modification (e.g., cross-coupling reactions) but also significantly modulates the molecule's lipophilicity and electronic distribution, thereby influencing its interaction with biological targets.[8][9][10]

The Phenol Ether Moiety: Modulating Pharmacokinetics

Phenol ethers are prevalent in nature and pharmaceuticals, valued for their ability to enhance metabolic stability compared to the corresponding free phenols.[11][12] The ether linkage masks the acidic phenolic proton, preventing rapid glucuronidation or sulfation in vivo.[13][14] Furthermore, the nature and substitution pattern of the phenyl ring provide a powerful tool for fine-tuning key physicochemical properties such as solubility and lipophilicity, which are critical for controlling a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[15]

Synthesis and Structural Elucidation

A robust understanding of a compound's physicochemical nature begins with its unambiguous synthesis and structural confirmation. The methodologies employed must be reproducible and yield a product of high purity for accurate downstream analysis.

Synthetic Strategies: Forging the Ether Linkage

The most common and efficient method for constructing the C-O-C ether bond in this class of compounds is the Williamson Ether Synthesis .[16] This venerable reaction proceeds via an SN2 mechanism, where a phenoxide ion acts as a nucleophile to displace a halide on an alkylating agent.

The causality for this choice is clear:

  • Expertise & Experience: The reaction is high-yielding and avoids the self-condensation risks associated with other methods.[16] The formation of the phenoxide in situ with a moderately strong base (e.g., K₂CO₃) is crucial; it ensures sufficient nucleophilicity without promoting unwanted side reactions. The choice of a polar aprotic solvent like DMF or acetone facilitates the SN2 reaction by solvating the cation (K⁺) while leaving the phenoxide anion highly reactive.

A generalized synthetic workflow is presented below.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Workup & Purification Phenol Substituted Phenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenol Solvent1 Solvent (e.g., Acetone/DMF) Solvent1->Phenol BromoThiazole Bromo-alkyl-thiazole Phenoxide->BromoThiazole Reaction Product Bromothiazole-Phenol Ether BromoThiazole->Product Etherification Crude Crude Product Product->Crude Isolation Purified Purified Product Crude->Purified Filtration, Recrystallization, or Chromatography

Caption: General workflow for Williamson Ether Synthesis of bromothiazole-phenol ethers.

Spectroscopic and Structural Characterization

Confirming the molecular structure is a non-negotiable step. A combination of spectroscopic techniques provides a complete picture of the molecule's connectivity and stereochemistry.

NMR is the cornerstone of structural elucidation for organic molecules.[17] For a typical bromothiazole-phenol ether, the following spectral features are expected.

Table 1: Representative ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm Multiplicity Assignment Rationale
~8.0 - 8.5 Singlet Thiazole C-H The proton on the thiazole ring appears in the aromatic region, its exact shift influenced by the bromine position.[7]
~6.9 - 7.8 Multiplet Phenyl C-H Protons on the phenol ether ring, with shifts and splitting patterns dictated by the substitution pattern.
~4.0 - 4.5 Triplet/Singlet -O-CH₂- Protons on the carbon directly attached to the ether oxygen, if an alkyl linker is present.

| ~2.3 | Singlet | Ar-CH₃ | A methyl group on the phenyl ring, if present. |

Table 2: Representative ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment Rationale
~160 - 170 Thiazole C-S/N Carbon atoms within the thiazole ring, often appearing downfield.[7]
~155 - 160 Phenyl C-O The aromatic carbon directly bonded to the ether oxygen.
~115 - 140 Aromatic C Other carbons of the phenyl and thiazole rings.

| ~60 - 70 | -O-CH₂- | The carbon of the ether linkage, if an alkyl spacer is used. |

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear diagnostic signature, with the M and M+2 peaks being of nearly equal intensity.

IR spectroscopy identifies key functional groups. Expected vibrations include:

  • ~1250 cm⁻¹: Asymmetric C-O-C stretch (characteristic of aryl ethers).

  • ~1600 & ~1500 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and thiazole rings.[18]

  • ~3100 cm⁻¹: Aromatic C-H stretching.

For definitive structural proof, single-crystal X-ray diffraction is the gold standard.[19][20] It provides precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms, which is invaluable for computational modeling and understanding receptor-ligand interactions.[21][22]

Core Physicochemical Properties: The Keys to Biological Function

The biological activity of a molecule is intimately linked to its physicochemical properties. These parameters govern how a compound behaves in a biological system, from crossing cell membranes to binding its target.

Lipophilicity (LogP / LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most critical physicochemical parameter in drug design. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

  • Expertise & Experience: An optimal LogP value (often between 1 and 5) is crucial for oral absorption and cell membrane permeability.[23] Too low, and the compound may not cross lipid bilayers; too high, and it may have poor aqueous solubility or become trapped in fatty tissues.[24] The presence of both the hydrophobic bromine atom and aromatic rings, alongside the more polar ether and thiazole moieties, makes the lipophilicity of these compounds highly tunable.[2][8]

Table 3: Predicted Lipophilicity of an Exemplar Structure

Compound Structure Calculated LogP
2-bromo-4-((p-tolyloxy)methyl)thiazole Br-Thiazole-CH₂-O-Phenyl-CH₃ 3.8 ± 0.4

(Note: LogP values are estimations from computational models and should be experimentally verified.)

This method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.

  • System Preparation: Use a C18 reversed-phase (RP) HPLC column. The mobile phase is typically a gradient of acetonitrile and water.

  • Standard Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve of retention time vs. LogP.

  • Sample Analysis: Dissolve the bromothiazole-phenol ether in the mobile phase and inject it onto the column.

  • Calculation: Record the retention time of the test compound and determine its LogP value by interpolating from the calibration curve.

  • Trustworthiness: This self-validating system relies on the internal consistency of the standard curve. The inclusion of quality control standards within each run ensures accuracy and reproducibility.

Aqueous Solubility

Solubility is a prerequisite for absorption and distribution. Poor aqueous solubility is a major hurdle in drug development.

  • Expertise & Experience: The large aromatic surface area and the bromine atom contribute to the low intrinsic aqueous solubility of these compounds.[25] However, the nitrogen atom in the thiazole ring and the ether oxygen can act as hydrogen bond acceptors, which can modestly improve solubility compared to a pure hydrocarbon of similar size.[26] Solubility is often pH-dependent if the molecule has an ionizable group.

This high-throughput method measures the precipitation of a compound from a DMSO stock solution into an aqueous buffer.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Aqueous Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well, inducing precipitation of compounds that are insoluble at that concentration.

  • Measurement: After a brief incubation period, measure the turbidity (light scattering) of each well using a nephelometer or plate reader.

  • Analysis: The concentration at which significant precipitation is first observed is defined as the kinetic solubility.

Acidity and Basicity (pKa)

The ionization state of a molecule at physiological pH (pKa) affects its solubility, permeability, and target binding.

  • Expertise & Experience: Bromothiazole-phenol ethers have two key sites to consider. The nitrogen atom on the thiazole ring is weakly basic. The ether oxygen masks the strong acidity of the parent phenol (pKa ≈ 10), rendering this part of the molecule non-ionizable under physiological conditions.[13][27][28] Understanding the basicity of the thiazole nitrogen is important, as protonation at low pH (e.g., in the stomach) will dramatically increase aqueous solubility but decrease membrane permeability.

pKa_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis Prep Dissolve compound in co-solvent (e.g., Methanol) Dilute Dilute into KCl solution Prep->Dilute Titrate Titrate with standardized HCl Dilute->Titrate Measure Record pH after each acid addition Titrate->Measure Plot Plot pH vs. Volume of Titrant Measure->Plot Derivative Calculate 1st/2nd Derivative Plot->Derivative Determine Determine pKa from inflection point Derivative->Determine

Caption: Experimental workflow for determining the pKa of the basic thiazole nitrogen.

Structure-Activity Relationships (SAR): Connecting Properties to Potency

The ultimate goal of characterizing physicochemical properties is to build robust SAR models that guide the synthesis of more potent and drug-like molecules.

  • Expertise & Experience: SAR studies on related thiazole compounds have revealed several key principles.[1][29] For example, modifications to the phenyl ring of the ether can drastically alter biological activity. Electron-withdrawing groups might engage in specific interactions within a receptor pocket, while bulky groups can provide steric hindrance or improve lipophilicity. The position of the bromine atom (C2, C4, or C5) on the thiazole ring also plays a critical role in defining the molecule's shape and electronic profile, directly impacting its binding affinity.[30]

Caption: Key structural regions influencing the activity of bromothiazole-phenol ethers.

Conclusion and Future Perspectives

Bromothiazole-phenol ethers are a chemically tractable and biologically relevant class of molecules. Their physicochemical properties are a direct consequence of the interplay between the electron-rich thiazole ring, the hydrophobic bromine atom, and the versatile phenol ether moiety. A thorough characterization of lipophilicity, solubility, and pKa is not merely an academic exercise; it is a critical, self-validating system that provides the foundational data for rational drug design. Future work should focus on expanding the SAR landscape, exploring bioisosteric replacements for the ether linkage to further improve metabolic stability, and employing crystal structure data to drive in silico screening and ligand-based design efforts. By grounding synthetic efforts in a deep understanding of these core physicochemical principles, the full therapeutic potential of this promising molecular scaffold can be realized.

References

  • Design, synthesis, and biological evaluation of novel phenol ether derivatives as non-covalent proteasome inhibitors. (2019). PubMed.
  • Radical scavenging activity and cytotoxicity of phenethyl ether and cinnamic amide deriv
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2021). MDPI.
  • Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. (n.d.). Bentham Science.
  • Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs. (n.d.). Benchchem.
  • Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorot
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). Frontiers.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Research in Applied Sciences and Engineering Technology.
  • Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solv
  • Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. (2015). MDPI.
  • Phenols. (n.d.). Wikipedia.
  • Approximate pKa chart of the functional groups: values to know. (n.d.). University of Calgary. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpNrVqpWAfxF8N9qFTVnpPoIvU7qZibFcFA33VkXRthfbTrjcfwA0SzpdlRdK_-wqfsf_XuBrRMNw2BSt8PjvZqfkdwvv1AEzWcx-KRVAnbVB1AV5ScvT6w6o-Z3zJ8omABPdUPq9MU4rsFAR34XSZMXkWAIWfDwPZS5xLFgTX]([Link]

Sources

3-(5-Bromothiazol-2-yloxy)phenol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

3-(5-Bromothiazol-2-yloxy)phenol (CAS 904961-08-6 ) is a specialized heterocyclic intermediate employed in the synthesis of advanced pharmaceutical agents, particularly those targeting metabolic pathways (e.g., Glucokinase activators) and kinase signaling cascades. As a bifunctional scaffold, it features a reactive aryl bromide and a phenolic hydroxyl group, enabling orthogonal functionalization strategies—Suzuki-Miyaura coupling at the thiazole ring and O-alkylation at the phenol moiety.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and strategic applications in medicinal chemistry.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyValue
CAS Number 904961-08-6
IUPAC Name 3-[(5-Bromo-1,3-thiazol-2-yl)oxy]phenol
Molecular Formula C₉H₆BrNO₂S
Molecular Weight 272.12 g/mol
Exact Mass 270.930 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Calculated) ~9.5 (Phenolic OH)
SMILES Oc1cccc(Oc2nc(Br)cs2)c1

Strategic Synthesis & Mechanism

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The reaction exploits the electrophilic nature of the 2-position on the thiazole ring, which is activated by the ring nitrogen and the electron-withdrawing bromine atom at the 5-position.

Mechanistic Pathway[7]
  • Deprotonation: A base (typically K₂CO₃ or Cs₂CO₃) deprotonates the resorcinol to form the phenoxide anion.

  • Nucleophilic Attack: The phenoxide attacks the C2 position of 2,5-dibromothiazole.

  • Elimination: The bromide at C2 is displaced, restoring aromaticity and yielding the ether linkage.

  • Selectivity: The C2-bromide is significantly more labile than the C5-bromide due to the adjacent nitrogen's inductive effect, ensuring high regioselectivity.

Reaction Scheme Visualization

SynthesisPath Resorcinol Resorcinol (Nucleophile) Complex Meisenheimer-like Transition State Resorcinol->Complex + K2CO3 / DMF 80°C Dibromo 2,5-Dibromothiazole (Electrophile) Dibromo->Complex Product This compound (Target Scaffold) Complex->Product - Br- Byproduct HBr (Neutralized) Complex->Byproduct

Caption: Regioselective SₙAr synthesis pathway targeting the C2-position of the thiazole ring.

Validated Experimental Protocol

Objective: Synthesis of this compound on a 10-gram scale.

Reagents & Materials[3][4][7]
  • Resorcinol (1,3-Dihydroxybenzene): 1.5 equivalents (Excess ensures mono-substitution).

  • 2,5-Dibromothiazole: 1.0 equivalent.[1][2]

  • Potassium Carbonate (K₂CO₃): 2.0 equivalents (Anhydrous, micronized powder preferred).

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen.

  • Dissolution: Add 2,5-Dibromothiazole (10.0 g, 41.1 mmol) and Resorcinol (6.8 g, 61.7 mmol) to the flask.

  • Solvation: Add anhydrous DMF (100 mL) via syringe. Stir until fully dissolved.

  • Base Addition: Add K₂CO₃ (11.4 g, 82.2 mmol) in a single portion. The suspension may turn slightly yellow.

  • Reaction: Heat the mixture to 80°C in an oil bath. Monitor via TLC (20% EtOAc in Hexanes) or LC-MS.

    • Checkpoint: The reaction is typically complete within 4–6 hours. Look for the disappearance of the dibromothiazole spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into 500 mL of ice-cold water with vigorous stirring. The product may precipitate as a solid or oil.

    • Extract with Ethyl Acetate (3 x 150 mL).

    • Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 30% EtOAc in Hexanes.

    • Yield Expectation: 60–75% isolated yield.

Applications in Drug Discovery

This compound serves as a "linchpin" scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) .

Metabolic Disease (Glucokinase Activators)

The 2-aryloxythiazole motif is a bioisostere for the biaryl ether linkage found in several Glucokinase Activators (GKAs). The thiazole ring modulates lipophilicity (LogP) and metabolic stability compared to a simple phenyl ether.

  • Reference Context: This specific intermediate is described in patent literature (e.g., US 2006/0178400 A1) related to heterocyclic compounds for therapeutic use.

Kinase Inhibition (PI3K/mTOR)

The 3-hydroxyphenol moiety mimics the ATP-binding pocket interactions (hinge binder), while the 5-bromothiazole allows for the attachment of "tail" groups that extend into the solvent-exposed region or hydrophobic back-pocket of the kinase.

Functionalization Logic

Applications Core This compound Path1 Suzuki-Miyaura Coupling (at C-Br) Core->Path1 Path2 O-Alkylation / Mitsunobu (at -OH) Core->Path2 Prod1 Biaryl Scaffolds (Kinase Inhibitors) Path1->Prod1 Prod2 Ether/Carbamate Linkers (PROTACs / Solubilizing Groups) Path2->Prod2

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromide and phenol groups.

Quality Control & Analytics

To ensure the integrity of the intermediate before downstream usage, the following analytical criteria must be met:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.60 (s, 1H): Phenolic -OH (Exchangeable).

    • δ 7.60 (s, 1H): Thiazole C4-H (Diagnostic singlet).

    • δ 7.20 (t, 1H): Phenylene C5-H.

    • δ 6.60–6.80 (m, 3H): Remaining phenylene protons.

  • HPLC Purity: >98% (AUC) at 254 nm.

  • Mass Spectrometry (ESI+): m/z 271.9/273.9 [M+H]⁺ (Characteristic 1:1 bromine isotope pattern).

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. The compound contains a phenol moiety, which can be corrosive.

  • Storage: Store at 2–8°C under inert gas. Protect from light to prevent debromination or oxidation.

  • Disposal: Dispose of as halogenated organic waste.

References

  • US Patent 2006/0178400 A1. Heterocyclic Compounds and Their Use as Medicaments. (2006).[3]

  • GuideChem. this compound Product Details.

  • Molbase. Chemical Properties of CAS 904961-08-6.

  • PubChem. 2,5-Dibromothiazole (Precursor Data).

Sources

A Senior Application Scientist's Guide to Thiazole-Based Phenol Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The fusion of a thiazole ring and a phenol moiety creates a privileged scaffold in medicinal chemistry, offering a unique combination of electronic properties, structural versatility, and hydrogen bonding capabilities.[1][2][3] This guide provides an in-depth technical exploration of thiazole-based phenol scaffolds, moving from their fundamental chemical attributes and synthetic routes to their diverse therapeutic applications. We will dissect the structure-activity relationships (SAR) that govern their efficacy as anticancer, antimicrobial, antioxidant, and neuroprotective agents, supported by field-proven experimental protocols and data-driven insights. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent chemical framework for the creation of novel therapeutic agents.

Part 1: The Thiazole-Phenol Pharmacophore: A Structural and Functional Overview

The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen that has earned its status as a "privileged scaffold" in drug design.[4][5] Its aromaticity, metabolic stability, and ability to act as a bioisostere for other aromatic systems make it a cornerstone of numerous FDA-approved drugs.[6][7][8] The nitrogen and sulfur atoms provide crucial hydrogen bond accepting and donating sites, respectively, facilitating strong interactions with biological targets.[1]

When combined with a phenolic group, the scaffold's potential is significantly amplified. The phenol's hydroxyl group is a quintessential hydrogen bond donor and acceptor, critical for anchoring the molecule within a target's active site. Furthermore, phenols are renowned for their antioxidant properties, capable of neutralizing harmful reactive oxygen species (ROS), a mechanism implicated in numerous diseases.[2][3] The synergy between the electron-rich thiazole and the versatile phenol creates a pharmacophore with tunable electronic and lipophilic properties, making it a highly adaptable framework for targeting a wide array of biological systems.[9][10]

Part 2: Synthetic Pathways to Thiazole-Phenol Derivatives

The accessibility of thiazole-phenol scaffolds is largely due to robust and versatile synthetic methodologies. Understanding these pathways is critical for generating chemical diversity for screening and optimization.

The Hantzsch Thiazole Synthesis: The Cornerstone Methodology

The most fundamental and widely employed method for constructing the 2,4-disubstituted thiazole ring is the Hantzsch synthesis.[9][11] This reaction involves the condensation of an α-haloketone with a thioamide or, for creating aminothiazoles, a thiourea derivative. The choice of a thiosemicarbazone bearing a phenolic substituent as the starting material is a common and effective strategy for directly introducing the phenol moiety into the final scaffold.[12][13]

The causality behind this reaction's success lies in the inherent nucleophilicity of the thioamide's sulfur atom, which readily attacks the electrophilic carbonyl carbon of the α-haloketone, initiating a cyclization cascade.

Diagram: The Hantzsch Synthesis Workflow

Hantzsch_Synthesis A Phenolic Thiosemicarbazone (Nucleophile Source) C Initial Condensation (S-Alkylation) A->C Reacts with B α-Haloketone (Electrophile Source) B->C D Intramolecular Cyclization (Dehydration) C->D Forms Intermediate E Final Product: Phenolic Thiazole Derivative D->E Aromatization

Caption: General workflow of the Hantzsch thiazole synthesis.

Representative Experimental Protocol: Hantzsch Synthesis

This protocol describes the synthesis of a 2-hydrazinyl-thiazole phenolic derivative, a common intermediate for further functionalization.[9][11]

Objective: To synthesize a thiazole-phenol scaffold via Hantzsch cyclization.

Materials:

  • Phenolic Thiosemicarbazone (1.0 mmol)

  • α-Bromoketone (e.g., 2-bromoacetophenone) (1.0 mmol)

  • Ethanol (20 mL)

  • Reflux condenser, heating mantle, magnetic stirrer

  • Round-bottom flask (50 mL)

Methodology:

  • Reaction Setup: Dissolve the phenolic thiosemicarbazone (1.0 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: To the stirring solution, add the α-bromoketone (1.0 mmol).

  • Cyclization: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol). Maintain reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Scientist's Note: Refluxing provides the necessary activation energy for the dehydration and aromatization steps of the cyclization, ensuring a high yield. The choice of ethanol as a solvent is strategic; it effectively dissolves the reactants while being relatively inert.

  • Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure thiazole-phenol derivative. The final products are often isolated as hydrochloride or hydrobromide salts to improve stability.[9]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[11][12][14]

Part 3: Therapeutic Applications & Structure-Activity Relationships (SAR)

The true value of the thiazole-phenol scaffold lies in its broad spectrum of biological activities.[8][15] By systematically modifying the substituents on both the thiazole and phenol rings, medicinal chemists can fine-tune the compound's properties to achieve desired potency and selectivity against various therapeutic targets.

Anticancer Activity

Thiazole-based compounds are present in several clinically used anticancer drugs, including Dasatinib and Dabrafenib.[1][16] The addition of a phenol moiety often enhances cytotoxic effects through mechanisms like kinase inhibition, apoptosis induction, and cell cycle arrest.[16][17]

  • Structure-Activity Relationship Insights:

    • Phenolic Ring Substitution: The position and nature of substituents on the phenol ring are critical. For instance, in a series of aminothiazole-paeonol derivatives, a methoxy group on the phenol ring was found to be crucial for potent activity against gastric (AGS) and colorectal (HT-29) adenocarcinoma cells.[6][18]

    • Thiazole Ring Substitution: Groups attached to the thiazole ring influence lipophilicity and target engagement. Electron-withdrawing groups, such as fluoro or chloro, on a phenyl ring attached to the thiazole can significantly increase cytotoxicity.[14][16]

  • Data Summary: Anticancer Activity of Aminothiazole-Paeonol Derivatives [6][18]

Compound IDR Group (on benzenesulfonamide)AGS IC₅₀ (µM)HT-29 IC₅₀ (µM)
13c 4-Methoxy4.04.4
13d 4-Fluoro7.211.2
5-FU Reference Drug43.87.2

This table demonstrates that strategic substitution (e.g., 4-methoxy in compound 13c) can lead to potency significantly greater than the standard chemotherapeutic agent 5-fluorouracil (5-FU) against specific cancer cell lines.

Antimicrobial Activity

The thiazole core is a well-established antibacterial and antifungal pharmacophore.[19][20][21] Phenolic derivatives, particularly those containing catechol (1,2-dihydroxybenzene), have shown potent activity against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA).[22]

  • Structure-Activity Relationship Insights:

    • Hydroxyphenyl Position: The location of the phenol group on the thiazole ring can dramatically impact efficacy. In one study, a 4-hydroxyphenyl group at the 2-position of the thiazole ring showed significantly better antimicrobial activity than when it was placed at the 4-position.[23]

    • Benzothiazoles: Annelating the thiazole ring to form a benzo[d]thiazole system often enhances antimicrobial potency, likely by increasing lipophilicity and improving cell membrane penetration.[23]

    • Catechol Moiety: The presence of a catechol group is strongly correlated with potent antibacterial activity, with some derivatives showing Minimum Inhibitory Concentration (MIC) values as low as ≤ 2 µg/mL.[22]

  • Data Summary: Antimicrobial Activity of Thiazole Derivatives [23]

Compound ClassKey FeatureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
1,3-Thiazole 4-Hydroxyphenyl at C4150-200150-200
1,3-Thiazole 4-Hydroxyphenyl at C2125-150125-150
Benzo[d]thiazole 4-Hydroxyphenyl at C250-7550-75
Antioxidant and Anti-inflammatory Activity

The phenolic component of the scaffold is a primary driver of antioxidant activity.[24] These compounds can neutralize free radicals and chelate metal ions, mitigating oxidative stress, which is a key pathological mechanism in inflammatory diseases.[9][10][25]

  • Mechanism of Action: Thiazole-phenols exert their effects by scavenging radicals (like DPPH) and reducing metal ions (e.g., Fe³⁺ to Fe²⁺).[12] Their anti-inflammatory action is often linked to the inhibition of enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[26]

  • Structure-Activity Relationship Insights:

    • The number and position of hydroxyl groups on the phenol ring directly correlate with antioxidant capacity. Dihydroxy- and trihydroxy-substituted compounds consistently show superior radical scavenging activity compared to monohydroxy analogs.[9][11]

    • Substituents on the thiazole ring can modulate the antioxidant potential by altering the electronic properties of the entire molecule.[10]

Diagram: Antioxidant Screening Workflow

Antioxidant_Workflow cluster_assays In Vitro Assays A DPPH Radical Scavenging Assay Result Quantify Antioxidant Capacity (e.g., IC₅₀) A->Result B Ferric Reducing Antioxidant Power (FRAP) B->Result C Metal Chelation Assay (e.g., Fe²⁺) C->Result Start Synthesized Thiazole-Phenol Compound Start->A Start->B Start->C

Caption: Common workflow for evaluating antioxidant potential.

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's are often linked to cholinergic system deficits and oxidative stress.[3][27] Thiazole-phenol scaffolds are promising neuroprotective agents due to their dual ability to inhibit cholinesterase enzymes (AChE) and combat oxidative damage in the brain.[2][27]

  • Structure-Activity Relationship Insights:

    • Lipophilicity: A key consideration for CNS-active drugs is the ability to cross the blood-brain barrier. Introducing lipophilic groups, such as a trifluoromethylphenyl moiety on the thiazole ring, can enhance this property.[27]

    • Hydrogen Bonding: Hydroxyl and methoxy groups on the phenolic ring can form crucial hydrogen bonds with amino acid residues in the active site of acetylcholinesterase (AChE), leading to potent inhibition.

    • Dual Binding: The scaffold is well-suited for dual binding site inhibition of AChE. The lipophilic thiazole portion can bind to the peripheral anionic site (PAS), while the phenolic part, often linked via a hydrazone bridge, interacts with the catalytic active site (CAS).[27]

  • Data Summary: Acetylcholinesterase (AChE) Inhibition [27]

Compound IDKey Substituent (Phenol Ring)AChE IC₅₀ (µM)
2b 4-Hydroxy0.056
2e 2-Hydroxy-3-Methoxy0.040
2g 3-Ethoxy-4-Hydroxy0.031
2i 4-Hydroxy-3,5-dimethoxy0.028
Donepezil Reference Drug~0.025-0.030

This data highlights the exceptional potency of these compounds, with compound 2i demonstrating inhibitory activity on par with the clinically used drug Donepezil.

Part 4: Key Experimental Methodologies

A self-validating system of protocols is essential for reliable drug discovery research. Below are standardized, step-by-step methodologies for assessing the biological activity of thiazole-phenol compounds.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole-phenol test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Scientist's Note: During this incubation, only viable cells will convert the MTT to formazan. This is the critical step that differentiates live from dead cells.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

The thiazole-based phenol scaffold is a remarkably versatile and potent framework in modern drug discovery. Its synthetic tractability, combined with its ability to engage in diverse biological interactions, has cemented its role in the development of agents targeting cancer, microbial infections, inflammation, and neurodegeneration.[28][29][30]

Future research should focus on several key areas. Firstly, the exploration of novel synthetic methodologies will enable the creation of more complex and diverse chemical libraries. Secondly, a deeper integration of computational modeling and experimental screening will facilitate a more rational design of compounds with enhanced selectivity and reduced off-target effects.[28][29] Finally, as our understanding of disease biology grows, these privileged scaffolds can be further optimized to target novel pathways, ensuring that the thiazole-phenol framework remains a vital tool in the arsenal of medicinal chemists for years to come.

References

  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (2025).
  • Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry. (2026). PubMed.
  • Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry. (2026). University of Chieti-Pescara Institutional Research Archive.
  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (2023). MDPI.
  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (2021). PMC.
  • Recent advances in the synthesis and utility of thiazoline and its deriv
  • Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. (2025). MDPI.
  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (2023).
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (2021). MDPI.
  • Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. (2024). Royal Society of Chemistry.
  • Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. (2025). PMC.
  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (2023). PubMed.
  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Research in Applied Sciences and Engineering Technology.
  • Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. (2024). Semantic Scholar.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020). International Journal of Scientific Research in Science and Technology.
  • Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents. (2022). American Chemical Society.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). Journal of Pharmaceutical Research and Reports.
  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023). Arabian Journal of Chemistry.
  • Thiazole Ring—A Biologically Active Scaffold. (2020). PMC.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Thiazole heterocycle: A privileged scaffold for drug design and discovery. (2018).
  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2022).
  • A review on progress of thiazole derivatives as potential anti-inflamm
  • Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. (2025).
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). International Journal of Pharmaceutical Research.
  • Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. (2023). Journal of Biomedical Research & Environmental Sciences.
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv
  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). PMC.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI.
  • Neurolocomotor Behavior and Oxidative Stress Markers of Thiazole and Thiazolidinedione Derivatives against Nauphoeta cinerea. (2022). PMC.
  • Phenolic Compounds of Therapeutic Interest in Neuroprotection. (2022). PMC.

Sources

Metabolic Stability Profiling: A Predictive Framework for 3-(5-Bromothiazol-2-yloxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive metabolic stability profiling strategy for 3-(5-Bromothiazol-2-yloxy)phenol . By deconstructing the molecule’s pharmacophore, we identify the phenolic hydroxyl group as the primary "soft spot" for Phase II conjugation (glucuronidation/sulfation), while the thiazole ether linkage presents a secondary site for CYP450-mediated oxidative dealkylation. The bromine substitution at the 5-position of the thiazole ring likely confers resistance to ring oxidation, serving as a stabilizing metabolic block. This guide outlines a tiered experimental approach, moving from in silico prediction to in vitro validation using UDPGA-supplemented microsomes and cryopreserved hepatocytes, ensuring accurate intrinsic clearance (


) prediction.

Part 1: Structural Deconstruction & Metabolic Hypothesis

To accurately predict metabolic stability, we must first analyze the molecule as a sum of its reactive parts. The structure of this compound contains three distinct metabolic domains:

  • The Phenolic Moiety (High Risk):

    • Mechanism: The free hydroxyl (-OH) group at the 3-position is a prime substrate for Phase II conjugating enzymes, specifically Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs).

    • Prediction: Rapid clearance via glucuronidation (UGT1A1, UGT1A9) is expected. Standard microsomal assays lacking UDPGA will predominantly miss this pathway, leading to false-negative clearance data.

  • The Thiazole-Ether Linkage (Medium Risk):

    • Mechanism: The ether bond connecting the phenol and thiazole rings is susceptible to CYP450-mediated O-dealkylation (likely CYP3A4 or CYP2D6).

    • Prediction: Oxidative cleavage will yield resorcinol (1,3-dihydroxybenzene) and 5-bromo-2-hydroxythiazole.

  • The 5-Bromothiazole Ring (Low Risk):

    • Mechanism: Thiazole rings can undergo S-oxidation or epoxidation.[1] However, the bromine atom at C5 acts as an electron-withdrawing group and a steric block, significantly reducing the nucleophilicity of the ring and preventing oxidation at the most reactive carbon site.

    • Prediction: This moiety is likely metabolically stable compared to the phenol.

Visualization: Predicted Metabolic Pathways

The following diagram illustrates the bifurcated metabolic fate of the compound, distinguishing between Phase I (Oxidative) and Phase II (Conjugative) pathways.

MetabolicPathways Parent This compound UGT Phase II: Glucuronidation (Major Route) Parent->UGT UGT1A1/1A9 + UDPGA CYP Phase I: O-Dealkylation (Minor Route) Parent->CYP CYP450 + NADPH Glucuronide O-Glucuronide Conjugate (High Solubility / Excreted) UGT->Glucuronide CleavageProd1 Resorcinol CYP->CleavageProd1 CleavageProd2 5-Bromo-2-hydroxythiazole CYP->CleavageProd2

Caption: Predicted metabolic divergence showing Phase II glucuronidation as the dominant clearance pathway.

Part 2: In Silico Prediction Strategy

Before wet-lab testing, computational modeling establishes the "Site of Metabolism" (SOM) and prioritizes assay selection.

ParameterPrediction Tool StrategyExpected Outcome
Lipophilicity (LogP) Calculated LogP (cLogP)Moderate (~2.5–3.5). Indicates good membrane permeability but high affinity for CYP binding pockets.
pKa Phenol acidity predictionpKa ~9.0–9.5. At physiological pH (7.4), a fraction exists as phenolate, accelerating UGT binding.
SOM Probability SMARTCyp / XenositeRank 1: Phenolic -OH (Score > 0.9). Rank 2: Ether C-H (Score ~ 0.6). Rank 3: Thiazole S (Score < 0.3).

Strategic Insight: Since in silico models flag the phenol as the primary SOM, standard NADPH-only microsomal stability assays are insufficient. The experimental design must include UDPGA co-factor supplementation.

Part 3: Experimental Assay Protocols

To validate the predictions, we employ a tiered assay system. The protocols below are designed to be self-validating by including specific positive controls for both Phase I and Phase II activity.

Protocol A: UDPGA-Fortified Microsomal Stability (The "Hybrid" Assay)

This assay captures both CYP-mediated oxidation and UGT-mediated glucuronidation simultaneously.

Reagents:

  • Test Compound: 1 µM final concentration (low concentration to ensure first-order kinetics).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Cofactor A (Phase I): NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Cofactor B (Phase II): UDPGA (2 mM) + Alamethicin (25 µg/mg protein). Critical: Alamethicin is a pore-forming peptide required to permeabilize the microsomal membrane, allowing UDPGA to access the luminal UGT active sites.

Workflow:

  • Pre-incubation: Mix HLM, Buffer (100 mM Potassium Phosphate, pH 7.4), and Alamethicin on ice for 15 mins.

  • Substrate Addition: Add Test Compound (1 µM). Warm to 37°C for 5 mins.

  • Initiation: Add Cofactor Mix (NADPH + UDPGA) to start the reaction.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Dispense into ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Self-Validation Controls:

  • Testosterone: Validates CYP3A4 activity (High turnover with NADPH).

  • 7-Hydroxycoumarin: Validates UGT activity (High turnover only with UDPGA + Alamethicin).

Protocol B: Cryopreserved Hepatocyte Stability (The "Gold Standard")

Hepatocytes contain the complete cytosolic and membrane-bound enzyme complement (CYPs, UGTs, SULTs, Aldehyde Oxidase) in their physiological ratios.

Workflow:

  • Thawing: Thaw cryopreserved human hepatocytes (CHH) in specialized thawing medium; centrifuge and resuspend in incubation medium (William’s E).

  • Viability Check: Ensure viability >75% using Trypan Blue exclusion.

  • Incubation: Dilute cells to

    
     cells/mL. Add Test Compound (1 µM).
    
  • Timepoints: Incubate at 37°C/5% CO2 with shaking. Sample at

    
     min.
    
  • Quench & Analyze: Same as Protocol A.

Visualization: Experimental Workflow

The following DOT diagram outlines the decision tree for assay execution and data processing.

AssayWorkflow Start Start: this compound Microsomes Assay 1: HLM + NADPH + UDPGA (Alamethicin Activated) Start->Microsomes Hepatocytes Assay 2: Cryopreserved Hepatocytes (Holistic Metabolism) Start->Hepatocytes LCMS LC-MS/MS Analysis (Monitor Parent Depletion) Microsomes->LCMS Hepatocytes->LCMS Calc Calculate Slope (-k) ln(% Remaining) vs Time LCMS->Calc Decision Is CL_int(Hep) >> CL_int(Mic)? Calc->Decision Result1 Conclusion: Cytosolic Enzymes Involved (SULTs or Aldehyde Oxidase) Decision->Result1 Yes Result2 Conclusion: CYP/UGT Driven (Microsomal Data Sufficient) Decision->Result2 No

Caption: Dual-assay workflow to distinguish microsomal (CYP/UGT) vs. cytosolic (SULT) clearance mechanisms.

Part 4: Data Analysis & Kinetic Parameters[2][3]

The raw data from the LC-MS/MS (Peak Area Ratio of Analyte/Internal Standard) is plotted as the natural log of percent remaining versus time. The slope of the linear portion of this curve,


 (depletion rate constant), is used to derive the intrinsic clearance.
Half-Life Calculation

[2]
Intrinsic Clearance ( )

For Microsomes:



For Hepatocytes:



Scaled Hepatic Clearance ( )

To predict in vivo human clearance, scale the


 using physiological factors (SF):
  • Microsomal SF: 45 mg protein/g liver × 20 g liver/kg body weight.

  • Hepatocyte SF:

    
     cells/g liver × 20 g liver/kg body weight.
    

Interpretation Table:

Scaled

(mL/min/kg)
ClassificationLikely Bioavailability
< 5 Low ClearanceHigh (> 70%)
5 – 15 Moderate ClearanceModerate (30–70%)
> 15 High ClearanceLow (< 30%)

Scientist's Note: For this compound, if the


 is high in hepatocytes but low in NADPH-only microsomes, the compound is a UGT/SULT substrate . This confirms the phenol group is the metabolic liability.

Part 5: Structural Modification Strategies

If the metabolic stability profile is poor (High Clearance), the following medicinal chemistry strategies are recommended to block the metabolic "soft spots":

  • Phenol Masking (High Impact):

    • Strategy: Convert the phenol to a methyl ether (-OCH3) or a difluoromethyl ether (-OCF2H).

    • Effect: Blocks UGT/SULT conjugation completely. However, this increases lipophilicity and may introduce a CYP dealkylation risk (metabolic switching).

  • Steric Shielding:

    • Strategy: Introduce a methyl or chlorine group on the phenyl ring ortho to the hydroxyl group.

    • Effect: Sterically hinders the UGT enzyme from accessing the oxygen, slowing down the conjugation rate without removing the H-bond donor capability.

  • Bioisosteric Replacement:

    • Strategy: Replace the phenol with an indazole or a pyridine-2-one.

    • Effect: Retains hydrogen bond donor properties but significantly alters the pKa and electronic profile, often evading recognition by Phase II enzymes.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[2][3] [Link]

  • Miners, J. O., et al. (2017). In Silico Site of Metabolism (SOM) Prediction for Human UGT-Catalyzed Reactions.[4] ResearchGate. [Link]

  • Burman, J., et al. (2021).[5] Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.[1][5] ACS Omega. [Link]

Sources

Bioactivity Screening of 3-(5-Bromothiazol-2-yloxy)phenol Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The structural motif combining a thiazole ring with a phenolic group represents a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Specifically, the 3-(5-Bromothiazol-2-yloxy)phenol core presents a unique topology for chemical exploration. This guide provides a comprehensive framework for the systematic bioactivity screening of its analogs, designed for researchers and scientists in drug development. We will move beyond a simple listing of protocols to explain the causal logic behind experimental design, establishing a self-validating workflow from initial cytotoxicity profiling to specific target-based assays. Our approach emphasizes a hierarchical screening cascade designed to efficiently identify and characterize promising lead compounds, supported by detailed methodologies, data interpretation strategies, and in-depth structure-activity relationship (SAR) analysis.

Introduction: The Therapeutic Potential of the Thiazole-Phenol Scaffold

The thiazole ring is a versatile heterocycle found in numerous pharmacologically active compounds, including the antibiotic Penicillin, the antiretroviral Ritonavir, and the anticancer agent Dasatinib.[1][3][5] Its aromatic nature and the presence of nitrogen and sulfur atoms allow for diverse molecular interactions, often with specific biological targets like enzymes and receptors.[3][5] Phenols and their derivatives are also ubiquitous in nature and pharmaceuticals, contributing to the bioactivity of essential medicines and serving as key structural motifs for interaction with biological systems.[4][6][7]

The combination of these two moieties in the this compound scaffold offers a compelling starting point for drug discovery. The bromine atom provides a vector for further chemical modification, while the ether linkage and the relative positions of the functional groups create a distinct three-dimensional structure. The rationale for screening a library of analogs is to systematically explore the chemical space around this core, seeking to understand and optimize biological activity. This process, known as a Structure-Activity Relationship (SAR) study, allows researchers to correlate specific structural changes—such as the addition or modification of substituent groups—with observed effects on potency, selectivity, and cytotoxicity.[8][9]

The Screening Cascade: A Strategic Approach to Hit Identification

A successful screening campaign relies on a logical, tiered approach known as a screening cascade. This strategy uses a series of assays, beginning with broad, high-throughput screens to identify general bioactivity and eliminate overtly toxic compounds. Subsequent tiers employ more complex, target-specific assays to elucidate the mechanism of action for the most promising "hits" from the initial screen. This hierarchical process conserves resources by focusing intensive investigation only on compounds that meet predefined criteria at each stage.

Based on the known pharmacology of thiazole and phenol derivatives, a screening cascade for this compound analogs should prioritize the investigation of anticancer, enzyme inhibitory, and receptor modulation activities.[8][10][11][12]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (Target-Oriented) cluster_2 Tier 3: Hit Validation & SAR A Analog Library of This compound B Cell Viability / Cytotoxicity Assay (e.g., XTT Assay) A->B C Enzyme Inhibition Assays (e.g., Kinase, Cholinesterase, Tyrosinase) B->C Non-toxic Actives D Receptor Binding Assays (e.g., Adenosine Receptor) B->D Non-toxic Actives E Mechanism of Action Studies C->E D->E F Structure-Activity Relationship (SAR) Analysis E->F

Caption: A hierarchical screening cascade for identifying bioactive compounds.

Tier 1: Primary Screening - Cytotoxicity and Cell Viability

The foundational step in any screening campaign is to assess the general cytotoxicity of the compound library.[13] This provides a therapeutic window, defining the concentration range at which a compound can exert a specific biological effect without causing general cell death. Assays like the MTT or XTT test are colorimetric methods that measure the metabolic activity of living cells, which serves as a proxy for cell viability. The principle relies on the ability of mitochondrial dehydrogenases in viable cells to reduce a tetrazolium salt to a colored formazan product.[13][14] The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol by eliminating a solubilization step.[14][15]

Experimental Protocol: XTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds on a selected cell line (e.g., a human cancer cell line like HepG2).

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound analogs dissolved in DMSO

  • XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) labeling reagent

  • Electron-coupling reagent

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only).

  • Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Immediately before use, mix the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Assay Reaction: Add 50 µL of the XTT reagent mixture to each well.

  • Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C and 5% CO₂. The incubation time depends on the metabolic rate of the cell line and should be optimized.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Test - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank) * 100

    • Plot the % Viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., a four-parameter logistic fit) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.[16]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well plate C Treat Cells with Analogs (48-72h) A->C B Prepare Serial Dilutions of Analogs B->C D Add XTT Reagent (2-4h Incubation) C->D E Read Absorbance (450nm) D->E F Calculate % Viability & Determine IC50 E->F

Caption: Workflow for a typical XTT-based cell viability assay.

Data Presentation: Cytotoxicity Profile

Summarize the calculated IC50 values for all analogs in a clear, structured table.

Analog IDChemical ModificationIC50 (µM) vs. HepG2 Cells
Parent This compound15.2 ± 1.8
ANA-01 4-Fluoro substitution on phenol11.5 ± 1.3
ANA-02 4-Methoxy substitution on phenol25.8 ± 2.5
ANA-03 N-methyl on thiazole> 50
.........

Tier 2: Secondary Screening - Probing Specific Biological Targets

Analogs that show interesting activity at non-toxic concentrations in the primary screen are advanced to target-oriented assays. The choice of these assays is guided by the known biological activities of the chemical scaffolds involved.

Enzyme Inhibition Assays

The thiazole scaffold is a common feature in compounds designed to inhibit enzymes, such as protein kinases and cholinesterases.[10][11][12][17] A general spectrophotometric assay can be adapted to screen for inhibition of various enzymes where the reaction produces a change in absorbance.[18][19]

This protocol provides a template that can be adapted for enzymes like trypsin (a model serine protease), acetylcholinesterase, or tyrosinase by using the appropriate enzyme, substrate, and buffer conditions.[18][20][21]

Materials:

  • Purified enzyme of interest (e.g., Trypsin)

  • Specific chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Test compounds (analogs) and a known inhibitor (positive control)

  • 96-well microplates (clear for colorimetric assays)

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the enzyme, substrate, and inhibitors in the appropriate assay buffer. Prepare serial dilutions of the test compounds.

  • Enzyme/Inhibitor Pre-incubation: To the wells of a 96-well plate, add:

    • Assay Buffer

    • Test compound at various concentrations (or positive/negative controls)

    • A fixed amount of the enzyme solution

  • Incubation: Gently mix and incubate the plate for a defined period (e.g., 15-30 minutes) at the enzyme's optimal temperature (e.g., 25°C or 37°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.[20]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to sensitively detect competitive inhibitors.[16]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each compound concentration:

      • % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

G A Dispense Buffer, Inhibitor & Enzyme into 96-well plate B Pre-incubate (15-30 min) A->B C Initiate Reaction by adding Substrate B->C D Measure Absorbance (Kinetic Mode) C->D E Calculate Reaction Velocity & % Inhibition D->E F Determine IC50 Value E->F

Caption: General workflow for an enzyme inhibition assay.

Receptor Binding Assays

Thiazole derivatives have also been identified as potent and selective antagonists for receptors, such as the human adenosine A3 receptor.[8] Receptor-ligand binding assays are fundamental for quantifying the interaction between a compound and its receptor target.[22][23] A common and highly sensitive method is the competitive radioligand binding assay.[23][24]

In this assay format, the receptor preparation is incubated with a fixed concentration of a high-affinity radiolabeled ligand (a ligand with a radioactive isotope) and varying concentrations of an unlabeled test compound (the analog). The test compound competes with the radioligand for binding to the receptor. A potent analog will displace the radioligand at low concentrations, resulting in a low radioactive signal. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is its IC50.[24]

G cluster_0 cluster_1 Receptor Receptor Radioligand Radioligand (*) Analog Analog R1 Receptor L1 * L1:e->R1:f0 label_high Radioligand binds, signal is high. R2 Receptor A2 A2:e->R2:f0 label_low Potent analog displaces radioligand, signal is low.

Caption: Principle of a competitive receptor binding assay.

Materials:

  • Receptor source (e.g., cell membranes expressing the target receptor)

  • Radioligand specific for the target receptor (e.g., ³H-labeled ligand)

  • Assay buffer

  • Test compounds (analogs) and an unlabeled known ligand (positive control)

  • Glass fiber filters

  • Scintillation fluid and a scintillation counter

  • Filtration manifold

Step-by-Step Methodology:

  • Assay Setup: In test tubes or a 96-well plate, add the following in order: assay buffer, varying concentrations of the test analog, and a fixed concentration of the radioligand (typically at or below its dissociation constant, Kd).[24]

  • Reaction Initiation: Add the receptor membrane preparation to each tube to start the binding reaction.

  • Incubation: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature). The exact time and temperature must be optimized for each receptor-ligand system.

  • Separation of Bound and Free Ligand: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a vacuum filtration manifold. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled known ligand) from total binding (measured in the absence of any competitor).

    • Calculate the percentage of specific binding for each concentration of the test analog.

    • Plot the percentage of specific binding against the log concentration of the analog to determine the IC50 value.

    • Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]

Tier 3: Data Synthesis and Structure-Activity Relationship (SAR)

The final stage of the screening cascade involves integrating the data from all assays to build a comprehensive profile for each analog. This allows for the identification of compounds that are not only potent but also selective and non-toxic.

Data Interpretation:

  • Potency vs. Toxicity: Compare the IC50 values from the target-based assays (e.g., enzyme inhibition) with the IC50 values from the cytotoxicity assay. A compound is considered a promising "hit" if it shows high potency against its target at concentrations well below those that cause general cytotoxicity (i.e., a high therapeutic index).

  • Selectivity: If screens were performed against multiple enzymes or receptors, the selectivity of the analogs can be determined. A compound that strongly inhibits one target with little to no effect on others is highly desirable.

SAR Analysis: By organizing the data in a table that links chemical structure to biological activity, clear patterns can emerge.

Analog IDR-Group on PhenolCytotoxicity IC50 (µM)Kinase X IC50 (µM)Receptor Y Ki (µM)
Parent -H15.22.15.8
ANA-01 4-F11.50.96.2
ANA-02 4-OCH₃25.88.54.9
ANA-04 4-Cl9.70.55.5

From this hypothetical data, one might conclude:

  • Small, electron-withdrawing groups at the 4-position of the phenol ring (like -F and -Cl) increase kinase inhibition potency.[1]

  • A bulky, electron-donating group (like -OCH₃) decreases both cytotoxicity and kinase inhibition but may slightly improve receptor binding.[1]

  • The increased potency from halogen substitution comes at the cost of increased cytotoxicity.

These insights are critical for guiding the next round of chemical synthesis, allowing chemists to design new analogs with improved properties based on a rational, data-driven approach.

Conclusion

The bioactivity screening of this compound analogs is a multi-faceted process that requires a strategic, hierarchical approach. By beginning with broad assessments of cytotoxicity and progressing to specific, target-oriented assays, researchers can efficiently navigate a large chemical library to identify lead compounds with genuine therapeutic potential. The key to a successful campaign lies not just in the execution of robust protocols, but in the thoughtful interpretation of the resulting data to build a clear understanding of the structure-activity relationship. This guide provides the foundational logic and validated methodologies to empower drug discovery professionals in this endeavor.

References

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC. (n.d.).
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022).
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC. (n.d.).
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science.
  • Receptor-Ligand Binding Assay. (n.d.). Mtoz Biolabs.
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. (n.d.). BenchChem.
  • CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
  • Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024). Hilaris Publisher.
  • About Ligand Binding Assays. (n.d.). Gifford Bioscience.
  • Receptor-Ligand Binding Assays. (2022). Labome.
  • XTT Cytotoxicity Test, Cell Viability Test. (n.d.). Xenometrix AG.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012).
  • Understanding Cytotoxicity. (2024). Virology Research Services.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC. (2022).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
  • Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
  • Enzymatic Assay of Trypsin Inhibitor. (n.d.). Sigma-Aldrich.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. (2016). Horizon Research Publishing.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • Receptor–ligand binding assays: Technologies and Applications. (n.d.).
  • Basics of Enzymatic Assays for HTS. (2012).
  • Screening and identification of novel biologically active n
  • Bioassays for bioactivity screening. (n.d.). Universidad Espíritu Santo - Research UEES.
  • Enzyme assay. (n.d.). Wikipedia.
  • SYNTHESIS AND EVALUATION OF PHENOLIC METABOLITES AND ANALOGUES. (2024). Repositorio.ul.pt.
  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). NSF Public Access Repository.
  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (n.d.). Journal of Medicinal Chemistry.
  • Phenolic Compounds and their Biological and Pharmaceutical Activities. (2022).
  • Combination of phenolic profiles, pharmacological properties and in silico studies to provide new insights on Silene salsuginea
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC. (n.d.).
  • Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. (n.d.). MDPI.
  • Bioactivities of Phenolics by Focusing on Suppression of Chronic Diseases: A Review. (2018). MDPI.
  • N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. (n.d.). PubMed.
  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Deriv
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2021). ART.
  • Synthesis and Biological Evaluation of Some Substituted Phenyl Thiazolyl Naphthyl Methanone Deriv
  • Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs. (2022).
  • Synthesis and biological evaluation of some novel-3-(5-substituted benzimidazol-2-yl)-5-arylisoxazolines. (n.d.).
  • The evaluation of potential triple enzyme inhibition and antioxidant activities of novel series 2-(benzo[d]thiazol-2-yl)phenol sulfonate derivatives. (n.d.).
  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (n.d.). MDPI.
  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. (n.d.). Iranian Journal of Medical Microbiology.

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Methodological & Application

Using 3-(5-Bromothiazol-2-yloxy)phenol in Suzuki-Miyaura coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Suzuki-Miyaura Cross-Coupling of 3-(5-Bromothiazol-2-yloxy)phenol

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing This compound (referred to herein as Scaffold A ). This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors and PROTAC® linkers, where the phenol provides a handle for further functionalization and the thiazole serves as a bioisostere for aromatic rings.

Coupling this specific substrate presents a dual challenge:

  • Electronic Deactivation: The 2-alkoxy substituent renders the thiazole ring electron-rich, significantly reducing the electrophilicity of the C5–Br bond compared to standard aryl bromides.

  • Catalyst Poisoning: The presence of a free phenolic hydroxyl group (

    
    ) and the thiazole sulfur/nitrogen atoms creates multiple vectors for Palladium (Pd) catalyst deactivation via coordination.
    

This note provides a self-validating protocol to overcome these barriers using protecting-group-free methodologies.

Chemo-Structural Analysis & Reaction Logic

To design a successful experiment, one must understand the specific electronic environment of Scaffold A .

The Electrophile: 5-Bromo-2-alkoxythiazole

Unlike 2-bromothiazoles, which are highly reactive, 5-bromothiazoles are inherently sluggish. In Scaffold A , the oxygen atom at the 2-position donates electron density into the thiazole ring (mesomeric effect).

  • Consequence: The C5–Br bond has increased double-bond character and higher electron density, making the Oxidative Addition step the rate-determining step (RDS).

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , or

    
     ) to increase the electron density on the Pd(0) center, thereby accelerating oxidative addition.
    
The Nucleophile/Interference: The Free Phenol

The free phenol poses a risk of forming phenoxide anions under basic coupling conditions.

  • Consequence: Phenoxides can coordinate to the Pd(II) center, displacing labile ligands and forming unreactive "Pd-ate" complexes (Catalyst Poisoning).

  • Solution:

    • Base Selection: Use mild bases (e.g.,

      
      ) that buffer the pH.
      
    • Solvent System: A biphasic system (Dioxane/Water) is critical. The water solvates the inorganic base and phenoxide, keeping the active Pd-catalyst in the organic phase.

Critical Optimization Parameters

ParameterRecommendationRationale
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃ Labile ligands allow rapid coordination of the active phosphine.
Ligand XPhos or SPhos XPhos is superior for heteroaryl chlorides/bromides; SPhos provides high stability against hydration.
Base K₃PO₄ (3.0 equiv) Phosphate is strong enough to activate the boronic acid but less prone to causing phenol-driven catalyst decomposition than alkoxides.
Solvent 1,4-Dioxane : Water (4:1) Water is mandatory to dissolve the boronic acid and base, facilitating transmetallation.
Temperature 80°C – 100°C High temperature is required to overcome the activation energy of the electron-rich C–Br bond.

Standard Operating Procedures (Protocols)

Protocol A: The "Workhorse" Method (High Robustness)

Recommended for coupling with standard aryl boronic acids.

Reagents:

  • Scaffold A (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 ratio)
    

Step-by-Step:

  • Charge: Add Scaffold A (100 mg, 0.36 mmol), Boronic Acid (0.43 mmol), and

    
     (150 mg, 1.08 mmol) to a reaction vial equipped with a stir bar.
    
  • Inert: Cap the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent: Add degassed 1,4-Dioxane (3.0 mL) and degassed Water (0.75 mL) via syringe.

  • Catalyst: Remove the cap briefly under positive

    
     flow, add 
    
    
    
    (15 mg, 5 mol%), and recap immediately.
  • Reaction: Heat block to 90°C for 4–16 hours. Monitor by LCMS.

  • Workup: Cool to RT. Dilute with EtOAc. Acidify slightly with 1M HCl (to pH ~5) to protonate the phenol (ensuring it partitions into the organic layer). Wash with brine, dry over

    
    , and concentrate.
    
Protocol B: The "High Activity" Method (Challenging Substrates)

Recommended for sterically hindered boronic acids or if Protocol A fails.

Reagents:

  • Scaffold A (1.0 equiv)

  • Boronic Acid (1.5 equiv)[1]

  • Pre-catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (4 mol%) — Pre-complexation recommended.

  • Base:

    
     (3.0 equiv)
    
  • Solvent: n-Butanol or Toluene /

    
     (10:1)
    

Step-by-Step:

  • Pre-complexation (Optional but recommended): In a separate small vial, stir

    
     and XPhos in 1 mL of solvent at 60°C for 10 mins until the solution turns from orange to pale yellow (formation of active 
    
    
    
    ).
  • Main Setup: Charge Scaffold A, Boronic Acid, and

    
     into the main reaction vessel. Purge with Argon.
    
  • Combine: Transfer the pre-formed catalyst solution to the main vessel via syringe. Add remaining solvent.

  • Reaction: Heat to 100°C . Reaction is typically complete in <4 hours due to the high activity of the Buchwald ligand system.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific interference points managed by this protocol.

SuzukiCycle cluster_legend Key Factors Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Scaffold A (Slow due to 2-alkoxy) Inter1 Pd(II)-Ar-Br Complex OxAdd->Inter1 TransMet Transmetallation (Base Assisted) Inter1->TransMet + Boronic Acid + K3PO4/H2O Poison Catalyst Poisoning (Thiazole S / Phenoxide) Inter1->Poison Coordination (If Ligand is weak) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Poison->Pd0 Inhibition L1 XPhos Ligand prevents Poisoning L2 Water dissolves Base for Transmetallation

Caption: Catalytic cycle highlighting the Rate Limiting Step (Oxidative Addition) caused by the electron-rich thiazole and the risk of catalyst poisoning blocked by bulky ligands.[2]

Troubleshooting Guide

ObservationDiagnosisRemediation
No Reaction (SM recovered) Oxidative Addition failure.Switch to Protocol B (XPhos/Pd(OAc)₂). Increase temp to 110°C.
Debromination (H-Scaffold)

-Hydride elimination or protodehalogenation.
Solvent is too "wet" or reaction is overheated. Switch solvent to Toluene/Water (non-protic organic phase).
Low Conversion (<50%) Catalyst Poisoning (Pd black precipitation).Add 10 mol% ligand (excess ligand protects Pd). Ensure thorough degassing (O₂ kills active ligands).
Phenol Protection Required? Only if side reactions persist.If direct coupling fails, protect phenol as TBS-ether or Acetate . (Note: Acetate may cleave under basic Suzuki conditions; TBS is stable).

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240–9261. [Link]

  • Ohshima, T., et al. (2014). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation. The Journal of Organic Chemistry, 79(8), 3473–3486. [Link]

Sources

Functionalization of the hydroxyl group in 3-(5-Bromothiazol-2-yloxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Hydroxyl Group in 3-(5-Bromothiazol-2-yloxy)phenol

Executive Summary

This guide details the functionalization of the phenolic hydroxyl group in This compound (CAS: 1026796-73-5), a critical intermediate in the synthesis of VHL (von Hippel-Lindau) E3 ligase ligands (e.g., VH032 derivatives) for PROTAC® development.[1] The 5-bromothiazole moiety serves as a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura), while the phenolic hydroxyl is the primary attachment point for linker chains.[1] This document provides validated protocols for alkylation via Mitsunobu and Williamson ether synthesis, underpinned by mechanistic insights into the substrate's electronic properties.

Chemical Logic & Substrate Analysis

Electronic Environment

The target molecule features a phenol ring ether-linked to a 5-bromothiazole at the 2-position.[1]

  • Thiazol-2-yloxy Effect: The thiazole ring is electron-deficient (heteroaromatic).[1] The oxygen linkage at the C2 position exerts a strong inductive electron-withdrawing effect ($ -I $) on the phenol ring.[1]

  • Acidity (

    
    ):  Consequently, the phenolic hydroxyl is more acidic  (
    
    
    
    ) than unsubstituted phenol (
    
    
    ).
  • Nucleophilicity: The conjugate base (phenoxide) is less nucleophilic than standard phenoxides. This requires the use of polar aprotic solvents (DMF, DMSO) to solvate the cation and enhance the reactivity of the "naked" phenoxide anion.

Strategic Implications
  • Base Selection: Weak bases like

    
     or 
    
    
    
    are sufficient for deprotonation. Strong bases (NaH) are generally unnecessary and may cause side reactions if other sensitive groups are present.
  • Mitsunobu Compatibility: The enhanced acidity makes this substrate an excellent candidate for Mitsunobu coupling , as the phenol readily protonates the betaine intermediate (

    
     limit for Mitsunobu is 
    
    
    
    ).

Experimental Protocols

Protocol A: Linker Attachment via Mitsunobu Coupling

Best for: Attaching complex linkers (PEG chains, alkyl chains) containing a primary or secondary alcohol.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Linker:

    
     (1.2 – 1.5 equiv)[1]
    
  • Phosphine:

    
     (Triphenylphosphine) or Polymer-supported 
    
    
    
    (1.5 equiv)[1]
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv)[1]

  • Solvent: Anhydrous THF or DCM[1]

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the Phenol substrate  (1.0 equiv), Linker alcohol  (1.2 equiv), and 
    
    
    
    (1.5 equiv) in anhydrous THF (
    
    
    concentration).
  • Cooling: Cool the reaction mixture to

    
      using an ice bath.
    
  • Addition: Add DIAD (1.5 equiv) dropwise over 15–20 minutes. Critical: The solution will turn yellow/orange. Rapid addition can generate excess heat and side products.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT) . Stir for 4–16 hours. Monitor via LC-MS (Target mass:

    
    ).[1]
    
  • Workup:

    • Concentrate the solvent in vacuo.[2]

    • Triturate the residue with cold

      
       or Hexane/EtOAc (9:[1]1) to precipitate 
      
      
      
      (Triphenylphosphine oxide). Filter off the solid.[2]
    • Purify the filtrate via Flash Column Chromatography (Silica gel, Gradient: 0

      
       50% EtOAc in Hexanes).
      

Troubleshooting:

  • Low Conversion: If the phenol is sterically hindered, switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
     at higher temperatures (
    
    
    
    ).[1]
  • Separation Issues: Use polymer-supported

    
     to eliminate phosphine oxide contamination.[1]
    
Protocol B: Alkylation via Nucleophilic Substitution ( )

Best for: Simple alkylations using highly reactive electrophiles (Alkyl bromides, Tosylates, Mesylates).

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Electrophile:

    
     or 
    
    
    
    (1.2 – 1.5 equiv)[1]
  • Base:

    
     (Cesium Carbonate) (2.0 equiv) or 
    
    
    
    (3.0 equiv)[1]
  • Solvent: Anhydrous DMF or NMP

  • Catalyst (Optional): TBAI (Tetrabutylammonium iodide) (0.1 equiv)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the Phenol substrate in anhydrous DMF (

    
    ).
    
  • Deprotonation: Add

    
      (2.0 equiv). Stir at RT for 15 minutes to ensure phenoxide formation. The mixture may turn slightly colored.[3]
    
  • Alkylation: Add the Electrophile (1.2 equiv).

    • Optional: Add TBAI (10 mol%) if using alkyl chlorides or less reactive bromides (Finkelstein condition).[1]

  • Heating: Heat the mixture to

    
      for 2–6 hours.
    
    • Note: The electron-withdrawing thiazole makes the phenoxide less nucleophilic; mild heating is often required compared to simple phenols.

  • Quench & Extraction:

    • Cool to RT. Dilute with EtOAc.

    • Wash 3x with water (to remove DMF) and 1x with Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash Chromatography.

Data Summary & Comparison

FeatureMitsunobu Coupling (Protocol A)

Alkylation (Protocol B)[1]
Reagent Type Alcohols (

)
Halides (

) / Sulfonates
Reaction pH Neutral / Slightly AcidicBasic
Atom Economy Poor (generates

, Hydrazine)
Good (generates salt)
Stereochemistry Inversion at Linker CarbonInversion at Linker Carbon
Suitability Complex, fragile linkersRobust, simple linkers
Yield (Typical) 60 – 85%75 – 95%

Visual Workflows

Figure 1: Method Selection Decision Tree

Caption: Logical flow for selecting the optimal functionalization pathway based on linker availability and stability.

G Start Start: this compound LinkerType What is the Linker Functional Group? Start->LinkerType Alcohol Primary/Secondary Alcohol (-OH) LinkerType->Alcohol Hydroxyl Halide Halide (-Br, -I) or Tosylate LinkerType->Halide Leaving Group Mitsunobu Protocol A: Mitsunobu Reaction (PPh3, DIAD, THF) Alcohol->Mitsunobu SN2 Protocol B: Williamson Ether Synthesis (Cs2CO3, DMF, 60°C) Halide->SN2 Result Functionalized VHL Ligand Precursor Mitsunobu->Result SN2->Result

Figure 2: Mitsunobu Reaction Mechanism Context

Caption: Mechanistic pathway highlighting the activation of the alcohol linker and subsequent attack by the acidic phenoxide.

G PPh3_DEAD 1. Betaine Formation (PPh3 + DEAD) Activation 2. Alcohol Activation (Alkoxyphosphonium Ion) PPh3_DEAD->Activation + Linker-OH Deprotonation 3. Phenol Deprotonation (By Hydrazine Anion) Activation->Deprotonation + Phenol Substrate Attack 4. SN2 Attack (Phenoxide attacks R-O-P) Deprotonation->Attack Rapid Product Ether Product + PPh3=O Attack->Product Inversion of config

References

  • Frost, J., et al. (2016). Potent and selective chemical probe of hypoxic signaling downstream of HIF-α hydroxylation via VHL inhibition.[1] Nature Communications, 7, 13312. [1]

    • Context: Establishes the core VHL ligand structure (VH032)
  • Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules to Disrupt the VHL/HIF-1α Interaction.[1] Journal of the American Chemical Society, 134(10), 4465–4468.

    • Context: Foundational work on VHL ligand synthesis and functionaliz
  • Swatek, B. J., & Komander, D. (2016). Ubiquitin modifications. Cell Research, 26, 399–422. [1]

    • Context: Background on E3 ligase mechanisms relevant to PROTAC design.
  • Organic Chemistry Portal. (2023). Mitsunobu Reaction: Mechanism and Protocols.[4][5]

    • Context: Standard operating procedures and mechanistic details for the Mitsunobu reaction.

Sources

Application Note: Strategic Synthesis of Biaryl Ethers Utilizing 3-(5-Bromothiazol-2-yloxy)phenol as a Key Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the strategic synthesis of biaryl ethers, a critical scaffold in medicinal chemistry, through the utilization of 3-(5-bromothiazol-2-yloxy)phenol. We present two robust, field-proven protocols for the construction of the biaryl ether linkage: a classical copper-catalyzed Ullmann-type condensation and a modern palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This document provides not only step-by-step experimental procedures but also delves into the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions, empowering researchers to adapt and troubleshoot these powerful transformations.

Introduction: The Significance of Biaryl Ethers and the Utility of this compound

The biaryl ether motif is a ubiquitous structural element found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its presence is often correlated with enhanced metabolic stability, improved pharmacokinetic properties, and potent biological activity. Notable examples include the antibiotic vancomycin and anti-HIV agents like chloropeptins.[1] The synthesis of these structures is, therefore, a cornerstone of modern drug discovery and development.

This compound is a particularly attractive starting material for the synthesis of novel biaryl ether libraries. It incorporates a readily functionalizable bromine atom on an electron-rich thiazole ring, poised for cross-coupling reactions. The phenolic hydroxyl group on the other side of the ether linkage provides a handle for further diversification, allowing for the creation of a wide range of molecular architectures from a single, advanced intermediate. The thiazole moiety itself is a well-established pharmacophore, known to engage in various biological interactions.

This application note will provide researchers with the necessary tools to effectively employ this compound in the synthesis of complex biaryl ethers, leveraging both traditional and contemporary catalytic methods.

Reaction Mechanisms and Scientific Rationale

The formation of a C-O bond between an aryl halide and a phenol is a challenging transformation that typically requires catalytic activation. The two most prominent and reliable methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig reaction.

The Ullmann Condensation: A Classic Revitalized

The Ullmann condensation, first reported in 1905, is the copper-promoted reaction of an aryl halide with a nucleophile, in this case, a phenoxide.[2] Traditionally, this reaction required harsh conditions, including high temperatures (often exceeding 210°C) and stoichiometric amounts of copper.[3] However, modern advancements have led to the development of milder, catalytic versions.[4]

The catalytic cycle is generally believed to involve the formation of a copper(I) phenoxide species in situ. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to furnish the desired biaryl ether and regenerate the active copper(I) catalyst.[3] The use of ligands, such as diamines, can accelerate the reaction and improve yields by stabilizing the copper intermediates.[5]

The Buchwald-Hartwig Cross-Coupling: A Paradigm of Modern Catalysis

Developed independently by Stephen Buchwald and John Hartwig, this palladium-catalyzed reaction has revolutionized the synthesis of carbon-heteroatom bonds.[1][6] The Buchwald-Hartwig C-O coupling offers several advantages over the Ullmann reaction, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.[7][8]

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent coordination of the phenoxide and deprotonation by a base leads to a palladium-phenoxide complex. The crucial C-O bond-forming step is the reductive elimination from this complex, which yields the biaryl ether and regenerates the Pd(0) catalyst.[6] The choice of phosphine ligand is critical for the success of this reaction; bulky, electron-rich ligands facilitate the reductive elimination step, which is often rate-limiting.[8][9]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of a representative biaryl ether from this compound and 4-methoxyphenol.

Protocol 1: Copper-Catalyzed Ullmann-Type Condensation

This protocol is based on modified Ullmann conditions, which are often effective for electron-deficient aryl halides.

3.1.1. Materials and Reagents

  • This compound (1.0 equiv)

  • 4-Methoxyphenol (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

3.1.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

3.1.3. Step-by-Step Procedure

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), 4-methoxyphenol (1.2 equiv), CuI (0.1 equiv), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF (to achieve a concentration of 0.1 M with respect to the limiting reagent).

  • Heat the reaction mixture to 120°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

This protocol employs a modern palladium catalyst system, which is generally milder and more versatile.

3.2.1. Materials and Reagents

  • This compound (1.0 equiv)

  • 4-Methoxyphenol (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

3.2.2. Equipment

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

3.2.3. Step-by-Step Procedure

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene. Stir the mixture at room temperature for 10 minutes to form the active catalyst complex.

  • To this mixture, add this compound (1.0 equiv), 4-methoxyphenol (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Heat the reaction mixture to 100°C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualization of Experimental Workflow

experimental_workflow cluster_ullmann Protocol 1: Ullmann Condensation cluster_buchwald Protocol 2: Buchwald-Hartwig Coupling U_Start Combine Reactants: This compound, 4-Methoxyphenol, CuI, Cs₂CO₃ U_Inert Inert Atmosphere (N₂ or Ar) U_Start->U_Inert U_Solvent Add Anhydrous DMF U_Inert->U_Solvent U_Heat Heat to 120°C (12-24h) U_Solvent->U_Heat U_Workup Workup: Cool, Dilute, Filter, Wash, Dry U_Heat->U_Workup U_Purify Purification: Silica Gel Chromatography U_Workup->U_Purify U_Product Final Biaryl Ether U_Purify->U_Product B_Catalyst Prepare Catalyst: Pd₂(dba)₃ + Xantphos in Toluene B_Reactants Add Reactants: This compound, 4-Methoxyphenol, K₃PO₄ B_Catalyst->B_Reactants B_Heat Heat to 100°C (8-16h) B_Reactants->B_Heat B_Workup Workup: Cool, Dilute, Filter, Wash, Dry B_Heat->B_Workup B_Purify Purification: Silica Gel Chromatography B_Workup->B_Purify B_Product Final Biaryl Ether B_Purify->B_Product

Caption: Comparative workflow for the synthesis of biaryl ethers.

Results and Discussion: A Comparative Analysis

Both protocols are expected to yield the desired biaryl ether product. However, there are key differences in their anticipated performance.

ParameterUllmann CondensationBuchwald-Hartwig Coupling
Catalyst Copper(I) iodideTris(dibenzylideneacetone)dipalladium(0)
Ligand None (or simple diamines)Xantphos (bulky phosphine)
Base Cesium carbonate (Cs₂CO₃)Potassium phosphate (K₃PO₄)
Solvent DMFToluene
Temperature 120°C100°C
Typical Yield Moderate to GoodGood to Excellent
Functional Group Tolerance ModerateHigh

The Buchwald-Hartwig protocol is generally preferred due to its milder conditions and broader applicability.[7][8] The use of a well-defined palladium-ligand system often leads to higher yields and cleaner reactions. However, the Ullmann condensation remains a viable and cost-effective alternative, particularly for large-scale syntheses where the cost of palladium and phosphine ligands may be prohibitive.

Mechanistic Visualization

catalytic_cycles cluster_buchwald_cycle Buchwald-Hartwig Catalytic Cycle cluster_ullmann_cycle Ullmann Condensation Catalytic Cycle B_Pd0 Pd(0)L₂ B_OxAdd Ar-Pd(II)-Br(L₂) B_Pd0->B_OxAdd Oxidative Addition (Ar-Br) B_LigEx Ar-Pd(II)-OAr'(L₂) B_OxAdd->B_LigEx Ligand Exchange (Ar'OH, Base) B_RedElim [Ar-Pd(II)-OAr'(L₂)]‡ B_LigEx->B_RedElim B_RedElim->B_Pd0 Reductive Elimination product1 Biaryl Ether B_RedElim->product1 Ar-O-Ar' U_CuI Cu(I)X U_CuPhenoxide Cu(I)OAr' U_CuI->U_CuPhenoxide Salt Metathesis (Ar'OH, Base) U_OxAdd Ar-Cu(III)-X(OAr') U_CuPhenoxide->U_OxAdd Oxidative Addition (Ar-X) U_RedElim [Ar-Cu(III)-X(OAr')]‡ U_OxAdd->U_RedElim U_RedElim->U_CuI Reductive Elimination product2 Biaryl Ether U_RedElim->product2 Ar-O-Ar'

Caption: Simplified catalytic cycles for C-O bond formation.

Conclusion

This compound serves as a valuable and versatile platform for the synthesis of novel biaryl ethers. Both the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig cross-coupling provide effective means for constructing the target C-O bond. The choice of method will depend on the specific substrate, desired scale, and available resources. The detailed protocols and mechanistic insights provided herein are intended to equip researchers with the knowledge and practical skills to successfully implement these powerful synthetic transformations in their own laboratories.

References

  • A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters. Available at: [Link]

  • Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society. Available at: [Link]

  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. Available at: [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books. Available at: [Link]

  • Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions. PMC. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • The Ullmann Ether Condensation. ResearchGate. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

  • Efficient CO and CN bond forming cross-coupling. KAUST Repository. Available at: [Link]

  • Copper-Catalyzed C-S Bond Formation via the Cleavage of C-O Bonds in the Presence of S8 as the Sulfur Source. Organic Chemistry Portal. Available at: [Link]

  • Ullmann Condensation. SynArchive. Available at: [Link]

  • Recent advances in copper-catalyzed asymmetric coupling reactions. Beilstein Journals. Available at: [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. PMC. Available at: [Link]

  • Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. PMC. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Buchwald-Hartwig coupling. YouTube. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(5-Bromothiazol-2-yloxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(5-Bromothiazol-2-yloxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure you achieve the desired purity and yield for your downstream applications.

Conceptual Overview of Purification Strategy

The purification of this compound, likely synthesized via an Ullmann condensation or a related nucleophilic aromatic substitution, presents a unique set of challenges due to the molecule's composite functionalities: a phenolic hydroxyl group, a brominated thiazole ring, and a diaryl ether linkage. These features influence its solubility, stability, and chromatographic behavior. A successful purification strategy often involves a multi-step approach, beginning with an appropriate aqueous workup, followed by column chromatography, and concluding with recrystallization for final polishing.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Initial Workup & Extraction

Question 1: I've completed the synthesis of this compound. What is the best general workup procedure to remove inorganic salts and highly polar impurities?

A well-executed aqueous workup is the foundation of a successful purification. Given the phenolic nature of your compound, its solubility is pH-dependent.

Recommended Protocol:

  • Upon reaction completion, cool the reaction mixture to room temperature.

  • If your reaction solvent is water-miscible (e.g., DMF, DMSO), dilute the mixture with a larger volume of water and extract with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Wash the combined organic layers sequentially with:

    • A weak acidic solution (e.g., 1M HCl) to neutralize any remaining base catalyst.

    • Water to remove water-soluble byproducts.

    • Brine (saturated NaCl solution) to facilitate phase separation and remove residual water.

  • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Expert Insight: The phenolic hydroxyl group can be deprotonated by strong bases, making the compound water-soluble. A carefully controlled acidic wash is crucial to ensure your product remains in the organic phase.

Column Chromatography

Question 2: My crude product shows multiple spots on TLC after workup. How do I effectively purify this compound using column chromatography?

Column chromatography is the primary method for separating your target compound from unreacted starting materials and byproducts. The key to success lies in selecting the appropriate stationary and mobile phases.

Troubleshooting Common Chromatography Issues:

Problem Potential Cause Recommended Solution
Poor Separation of Spots on TLC Inappropriate solvent system.Test a range of solvent systems with varying polarities. Good starting points for this compound include hexane/ethyl acetate and dichloromethane/methanol gradients.[1]
Compound Streaking on Silica Gel The acidic nature of silica gel interacting with the thiazole nitrogen or the compound's polarity.Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize acidic sites on the silica.[1] Alternatively, consider using a different stationary phase like neutral alumina.
Compound Not Eluting from the Column The compound is too polar for the chosen solvent system or is irreversibly adsorbed.Increase the polarity of the mobile phase significantly. A gradient elution is often effective.[1] To check for decomposition, spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if new spots appear.
Co-elution with an Impurity Impurity has a very similar polarity.If a gradient of hexane/ethyl acetate is not effective, try a different solvent system, such as toluene/ethyl acetate, which can offer different selectivity for aromatic compounds.[2]

Recommended Column Chromatography Protocol:

  • Stationary Phase: Silica gel (230-400 mesh) is a good starting point.

  • Mobile Phase Selection: Develop a solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on the column. A common system for compounds of this nature is a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50% EtOAc).

  • Column Packing: Use the "wet" method to pack your column to avoid air bubbles and channeling.

  • Sample Loading: For optimal separation, dissolve your crude product in a minimal amount of the initial eluent or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. Dry this silica and load the powder onto the top of your column.

  • Elution and Fraction Collection: Begin elution with your starting solvent mixture and collect fractions. Monitor the elution process using TLC.

  • Analysis: Combine the pure fractions and concentrate under reduced pressure to obtain your purified product.

Diagram of the Purification Workflow:

PurificationWorkflow Crude_Product Crude Product (Post-Workup) TLC_Analysis TLC Analysis (Solvent System Selection) Crude_Product->TLC_Analysis Column_Chromatography Silica Gel Column Chromatography TLC_Analysis->Column_Chromatography Optimized Eluent Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Pure_Fractions Combine Pure Fractions Fraction_Collection->Pure_Fractions Purity Confirmed Solvent_Evaporation Solvent Evaporation Pure_Fractions->Solvent_Evaporation Purified_Product Purified Product Solvent_Evaporation->Purified_Product Recrystallization Recrystallization (Optional Final Polishing) Purified_Product->Recrystallization Final_Product High-Purity Final Product Recrystallization->Final_Product

Caption: A typical workflow for the purification of this compound.

Recrystallization

Question 3: My product from column chromatography still shows minor impurities. Can I use recrystallization for final purification, and what solvents should I try?

Yes, recrystallization is an excellent technique for removing trace impurities and obtaining a highly crystalline final product. The choice of solvent is critical.

Principles of Solvent Selection for Recrystallization:

  • The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.[3][4]

  • "Like dissolves like" is a good starting principle. Given the aromatic and moderately polar nature of your compound, consider solvents of intermediate polarity.

  • Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.

Recommended Solvents and Solvent Systems to Screen:

Solvent/System Rationale
Ethanol/Water Your compound may dissolve in hot ethanol, and adding water as an anti-solvent can induce crystallization upon cooling.
Toluene A good solvent for aromatic compounds and can lead to well-formed crystals.
Hexane/Ethyl Acetate Dissolve in a minimal amount of hot ethyl acetate and add hot hexane until the solution becomes slightly cloudy. Allow to cool slowly.
Isopropanol A moderately polar solvent that can be effective for phenolic compounds.

Recrystallization Troubleshooting:

  • Oiling Out: If your compound separates as an oil instead of crystals, you may be cooling the solution too quickly, or the solution is too concentrated. Try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization.[1]

  • No Crystals Form: The solution may not be saturated enough, or the compound is too soluble in the chosen solvent even at low temperatures. Try evaporating some of the solvent to increase the concentration or place the solution in an ice bath or refrigerator.[1]

Characterization and Purity Assessment

Question 4: How can I confirm the identity and purity of my final product?

A combination of spectroscopic and chromatographic methods should be used.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate in multiple solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should be clean, with integrations in ¹H NMR corresponding to the expected number of protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Logical Troubleshooting Diagram:

TroubleshootingLogic cluster_start Start: Impure Product cluster_chromatography Column Chromatography Issues cluster_recrystallization Recrystallization Issues cluster_solutions Solutions cluster_end End: Pure Product Start Impure this compound PoorSep Poor Separation? Start->PoorSep Streaking Streaking on TLC? PoorSep->Streaking No ChangeSolvent Change Solvent System (e.g., Toluene/EtOAc) PoorSep->ChangeSolvent Yes NoElution No Elution? Streaking->NoElution No AddModifier Add Modifier (e.g., Et₃N) or Change Stationary Phase Streaking->AddModifier Yes OilingOut Oiling Out? NoElution->OilingOut No IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes NoCrystals No Crystals Form? OilingOut->NoCrystals No SlowCool Slower Cooling, Add More Solvent OilingOut->SlowCool Yes Concentrate Concentrate Solution, Cool to Lower Temp NoCrystals->Concentrate Yes End Pure Product NoCrystals->End No ChangeSolvent->End AddModifier->End IncreasePolarity->End SlowCool->End Concentrate->End

Caption: A decision tree for troubleshooting common purification issues.

References

  • BenchChem. (2025).
  • Biological Magnetic Resonance Bank. (n.d.). Phenol at BMRB. Retrieved February 19, 2026, from [Link]

  • Reddit. (2025, February 27).
  • ResearchGate. (2025, August 10).
  • Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022, September 19).
  • The Royal Society of Chemistry. (n.d.). Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage.
  • Nature. (2022, April 27).
  • PubMed Central (PMC). (n.d.). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol.
  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization is the most common method for purifying solid compoun.
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • Reddit. (2025, February 27).
  • Encyclopedia.pub. (2023, March 30). Synthesis of m-Aryloxy Phenols.
  • IJSDR. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • PubMed Central (PMC). (n.d.).
  • ResearchGate. (n.d.).
  • PubMed Central (PMC). (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
  • Organic Chemistry Portal. (n.d.).
  • LMDp protocol. (2000, January 18). Phenol extraction of DNA solutions.
  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • MDPI. (2024, January 31). Four-Step Synthesis of 3-Allyl-2-(allyloxy)
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
  • CK-12 Foundation. (2025, November 18).
  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)
  • Stockinger Lab. (n.d.).
  • Carl ROTH. (n.d.).
  • Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific - BR. (n.d.).

Sources

Solving solubility issues with 3-(5-Bromothiazol-2-yloxy)phenol in water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-(5-Bromothiazol-2-yloxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common experimental challenges related to the aqueous solubility of this compound. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental design.

Fundamental Understanding: Why is this compound Poorly Soluble in Water?

Before troubleshooting, it is crucial to understand the molecular characteristics of this compound that contribute to its low aqueous solubility. The molecule's structure is a composite of functionalities that favor non-aqueous environments.

  • Weakly Acidic Phenolic Group: The molecule contains a phenolic hydroxyl (-OH) group. Phenols are weak acids, meaning they can donate a proton to become a negatively charged phenolate ion.[4] While the neutral phenol form has limited water solubility, the ionized phenolate form is significantly more polar and, therefore, more water-soluble. This property is key to leveraging pH as a solubility enhancement tool.

  • Hydrogen Bonding: The hydroxyl group and the nitrogen atom in the thiazole ring can act as hydrogen bond acceptors, while the hydroxyl group can also be a donor.[5] This allows for some interaction with water, but it is not sufficient to overcome the hydrophobicity of the rest of the molecule.

This inherent lipophilicity is the primary reason the compound tends to precipitate or "crash out" when introduced into aqueous buffers, a common source of experimental variability and frustration.

FAQs & Troubleshooting Guides

This section provides a series of troubleshooting guides in a question-and-answer format to address specific issues you may encounter.

Question 1: I've just received my vial of this compound. What is the very first step I should take to work with it?

Answer: The critical first step is to prepare a concentrated stock solution in a suitable organic solvent. Never attempt to dissolve the dry powder directly into an aqueous buffer. This approach ensures the compound is fully solvated before its introduction to the aqueous environment, minimizing immediate precipitation.

Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent due to its high solubilizing power for a wide range of organic molecules.[6]

Protocol 1: Preparation of a Concentrated DMSO Stock Solution
  • Determine Target Concentration: Start with a standard high concentration, such as 10 mM or 20 mM.

  • Calculation: Calculate the required mass of this compound (Molecular Weight: 302.16 g/mol ) and the volume of DMSO.

    • Example for 1 mL of a 10 mM stock: Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 302.16 g/mol = 0.0030216 g = 3.02 mg.

  • Dissolution: Carefully weigh the compound into a sterile microcentrifuge tube or vial. Add the calculated volume of high-purity, anhydrous DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C or use a bath sonicator for 5-10 minutes to facilitate complete dissolution.

  • Verification: Visually inspect the solution against a dark background. It should be a clear, particulate-free solution. This is your self-validating check; if you see any solid material, the compound is not fully dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the hygroscopic DMSO.

Question 2: My compound precipitates as soon as I dilute my DMSO stock into my aqueous assay buffer. How can I fix this and get consistent results?

Answer: This is the most common solubility challenge, occurring when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. The key is to systematically explore formulation strategies to keep the compound in solution. We have developed a workflow to guide you through this process.

Experimental Workflow: Troubleshooting Aqueous Precipitation

Below is a decision-making workflow to systematically address precipitation upon dilution.

G start Start: Compound precipitates in aqueous buffer check_dmso Is final DMSO concentration <1%? (Ideally <0.5%) start->check_dmso check_dmso->start No, reduce DMSO. High % can cause precipitation. ph_sol Step 1: pH Adjustment (Weakly Acidic Phenol) check_dmso->ph_sol  Yes cosolvent Step 2: Co-solvent Addition ph_sol->cosolvent Precipitation persists success Success: Compound is soluble ph_sol->success Soluble surfactant Step 3: Surfactant (Micellar Solubilization) cosolvent->surfactant Precipitation persists cosolvent->success Soluble cyclo Step 4: Cyclodextrin Complexation surfactant->cyclo Precipitation persists surfactant->success Soluble cyclo->success Soluble fail Advanced Formulation Needed (e.g., Solid Dispersion) cyclo->fail Precipitation persists

Caption: A systematic workflow for troubleshooting compound precipitation.

Follow the steps in the diagram, proceeding to the next only if the previous one fails to achieve the desired solubility.

Question 3: How do I perform pH adjustment (Step 1) to increase solubility?

Answer: The phenolic hydroxyl group on this compound is weakly acidic.[4] By increasing the pH of your aqueous buffer, you can deprotonate this group to form the more polar and water-soluble phenolate anion. This is often the most effective initial strategy.[7][][9]

Protocol 2: pH-Solubility Profiling
  • Buffer Preparation: Prepare a series of buffers across a pH range (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0). Ensure the buffer system has adequate capacity at the target pH.

  • Test Dilution: For each pH buffer, take 1 mL in a clear glass vial.

  • Spiking: While vortexing the buffer, add a small volume (e.g., 5 µL) of your 10 mM DMSO stock solution to reach your target final concentration.

  • Observation (Kinetic Solubility): Immediately observe for any signs of precipitation (haziness, cloudiness, visible particles). This gives you an initial assessment of kinetic solubility.

  • Equilibration (Thermodynamic Solubility): Seal the vials and incubate them with shaking at room temperature for 18-24 hours. This allows the system to reach equilibrium.

  • Analysis: After incubation, visually inspect again. For a quantitative result, filter the samples through a 0.45 µm filter and analyze the concentration of the soluble compound in the filtrate using HPLC-UV.

  • Decision: Identify the lowest pH that maintains the compound in solution. Using a buffer at or above this pH should prevent precipitation in your experiments.

Buffer SystemUseful pH RangeCommon Concentration
Phosphate (Na/K)6.0 - 8.025 - 100 mM
HEPES6.8 - 8.210 - 25 mM
Tris-HCl7.5 - 9.020 - 100 mM
Borate8.0 - 10.025 - 50 mM
Caption: Common biological buffers for pH-solubility screening.
Question 4: pH adjustment isn't enough. How do I use co-solvents (Step 2)?

Answer: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11] This makes the environment more favorable for lipophilic compounds like this compound, effectively increasing its solubility. This technique is highly effective and widely used.[12][13]

Protocol 3: Co-solvent Screening
  • Co-solvent Selection: Choose biocompatible co-solvents. See the table below for recommendations.

  • Prepare Buffered Co-solvent Mixtures: Prepare your primary buffer (e.g., PBS pH 7.4) containing various percentages of a co-solvent. For example, create solutions with 5%, 10%, and 20% ethanol.

  • Test Dilution: Add your DMSO stock solution to the buffered co-solvent mixtures to achieve the target final concentration.

  • Observation and Analysis: As with the pH screening, observe for immediate precipitation and after an equilibration period.

  • Validation: Crucially, you must run a vehicle control in your assay (e.g., buffer with 10% ethanol and 0.5% DMSO but no compound) to ensure the co-solvent itself does not affect your biological system.

Co-solventStarting % (v/v)Notes & Considerations
Ethanol5 - 20%Can cause protein precipitation at high concentrations.
Propylene Glycol (PG)5 - 25%Generally well-tolerated in cell culture and in vivo.
Polyethylene Glycol 400 (PEG 400)5 - 30%More viscous. Excellent solubilizer.
Glycerol5 - 20%High viscosity; can interfere with some automated liquid handlers.
Caption: Recommended co-solvents for solubility enhancement.
Question 5: What are surfactants (Step 3) and when should I consider them?

Answer: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles in water.[14][15] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can become entrapped within this hydrophobic core, a process called micellar solubilization, which dramatically increases their apparent water solubility.[16][17][18] This method is particularly useful when high concentrations of the compound are needed.

Protocol 4: Surfactant-based Solubilization
  • Surfactant Selection: Non-ionic surfactants are generally preferred for biological applications due to lower toxicity. Polysorbate 80 (Tween® 80) and Polysorbate 20 (Tween® 20) are excellent starting points.

  • Prepare Surfactant Solutions: Prepare solutions of the surfactant in your chosen buffer at concentrations above the CMC (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Test Dilution: Add your DMSO stock solution to the buffered surfactant solutions.

  • Observation: Observe for clarity. Solutions should be clear and not form an emulsion.

  • Validation: As with co-solvents, a vehicle control containing the surfactant is essential to rule out any effects on your assay.

Question 6: My assay is very sensitive to solvents and surfactants. How can cyclodextrins (Step 4) help?

Answer: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[19] They can encapsulate hydrophobic "guest" molecules, like this compound, forming a water-soluble "inclusion complex".[20][][22] This is an excellent method for increasing solubility with excipients that are generally very well-tolerated in biological systems.[23]

Mechanism of Cyclodextrin Inclusion

G cluster_0 In Aqueous Solution cluster_1 Water-Soluble Inclusion Complex drug Hydrophobic Drug (Low Solubility) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Encapsulated Drug cd->complex Complexation cd_complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Protocol 5: Preparation of a Cyclodextrin Inclusion Complex
  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly recommended due to their high solubility and safety profiles.

  • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of the cyclodextrin in water or your desired buffer. This may require stirring or gentle warming to fully dissolve.

  • Add Compound: Add the solid powder of this compound directly to the stirring cyclodextrin solution. A 1:1 or 1:2 molar ratio of drug to cyclodextrin is a good starting point.

  • Equilibrate: Tightly seal the container and stir the mixture at room temperature for 24-72 hours. This long equilibration time is critical for efficient complex formation.

  • Filter and Use: After equilibration, filter the solution through a 0.22 µm sterile filter to remove any uncomplexed, insoluble drug. The resulting clear solution contains the water-soluble drug-cyclodextrin complex.

  • Quantification: The concentration of the solubilized drug in the filtrate should be confirmed by a suitable analytical method like HPLC-UV.

Question 7: I need a strategy for in vivo studies. Are there more advanced options?

Answer: Yes. For more demanding applications like oral dosing for pharmacokinetic studies, you may need to improve not only the solubility but also the dissolution rate. In these cases, a solid dispersion is a powerful formulation strategy.[24][25]

This technique involves dispersing the drug at a molecular level within a hydrophilic polymer matrix (like PVP or PEG).[26][27] When this solid dispersion comes into contact with water, the polymer dissolves rapidly, releasing the drug as very fine, amorphous particles with a high surface area, which enhances dissolution and absorption.[28] The preparation of solid dispersions typically requires specialized equipment (e.g., a spray dryer or hot-melt extruder) and is considered an advanced formulation development step.

Should you require this level of formulation, we recommend consulting with a pharmaceutical development specialist.

References

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information.[Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Taylor & Francis Online.[Link]

  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. ResearchGate.[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information.[Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.[Link]

  • Tool to Increase Solubility: Solid Dispersion. PharmaInfo.[Link]

  • SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research.[Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online.[Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. ResearchGate.[Link]

  • Cosolvent. Wikipedia.[Link]

  • How can cyclodextrins enhance solubility? Roquette.[Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.[Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics.[Link]

  • The important role and application of surfactants in pharmaceutical formulations. LinkedIn.[Link]

  • Bioavailability Enhancement: Drug Solubility Enhancement. JoVE.[Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information.[Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.[Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.[Link]

  • Thiazole. Solubility of Things.[Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.[Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications.[Link]

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR.[Link]

  • A New Group Contribution Approach to the Calculation of LogP. ResearchGate.[Link]

  • Co-solvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.[Link]

  • Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences.[Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management.[Link]

  • Prediction of the logarithmic of partition coefficients (log P) of some organic compounds by least square-support vector machine (LS-SVM). University of Texas Southwestern Medical Center.[Link]

  • solubility enhancement -by pH change & complexation. Slideshare.[Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.[Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Scientific and Research Publications.[Link]

  • Thiazole derivatives: prospectives and biological applications. ResearchGate.[Link]

  • logP - octanol-water partition coefficient calculation. Molinspiration.[Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Center for Biotechnology Information.[Link]

  • Chemistry Phenol. SATHEE.[Link]

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Technical Support Center: Purification of Crude 3-(5-Bromothiazol-2-yloxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-(5-Bromothiazol-2-yloxy)phenol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers and professionals in drug development. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this key intermediate.

Section 1: Understanding the Challenge - Impurity Profile & Initial Diagnosis

The synthesis of this compound, typically via a copper-catalyzed Ullmann-type condensation, can result in a complex mixture of impurities.[1][2] Understanding the potential contaminants is the first step toward devising an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Your crude product likely contains a mixture of unreacted starting materials, reaction by-products, and potential rearrangement isomers. The most common species include:

  • Unreacted Starting Materials: Residual 2,5-dibromothiazole and 3-hydroxyphenol (resorcinol).

  • Homocoupled By-products: Symmetrical biaryls formed from the starting aryl halides, a common side reaction in Ullmann couplings.[2]

  • Solvent and Reagent-Related Impurities: High-boiling point solvents like DMF or NMP, and residual base (e.g., K₂CO₃).

  • Isomeric Impurities (Smiles Rearrangement): An intramolecular nucleophilic aromatic substitution can occur, leading to the formation of a structural isomer. This is a known challenge in the synthesis of diaryl ethers.[3][4][5]

  • Hydrolysis Products: Cleavage of the ether linkage back to the starting phenol, particularly if the workup or purification involves harsh acidic or basic conditions.

Q2: My isolated crude product is a dark brown or reddish oil/solid. What causes this discoloration?

A2: The phenolic functional group in your target molecule is highly susceptible to oxidation.[6] Exposure to air (oxygen) and light, especially in the presence of trace metal impurities from the catalyst, can lead to the formation of highly colored quinone-type structures.[7] This is a common issue with phenolic compounds and necessitates careful handling and storage, preferably under an inert atmosphere like nitrogen or argon.[6]

Q3: My initial Thin Layer Chromatography (TLC) analysis shows multiple spots. How should I begin to identify them?

A3: A multi-spot TLC is the starting point for your purification plan.

  • Co-spotting: Run a new TLC plate where you spot your crude mixture alongside the starting materials (2,5-dibromothiazole and 3-hydroxyphenol) in separate lanes. This will immediately confirm if unreacted starting materials are present.

  • Staining: Use different visualization techniques. UV light will show UV-active compounds. Stains like potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) can reveal non-UV-active impurities.

  • Polarity Assessment: The relative positions (Rf values) of the spots indicate their polarity. Your target product is of intermediate polarity. Non-polar spots could be homocoupled by-products, while very polar spots might be residual base or highly oxidized impurities. This initial analysis is crucial for selecting the right solvent system for column chromatography.[8]

Section 2: Step-by-Step Purification Protocols

Based on the chemical nature of this compound, a multi-step purification strategy is most effective. The workflow below presents a logical sequence from a broad cleanup to fine purification.

Purification Decision Workflow

The following diagram outlines the recommended purification strategy.

PurificationWorkflow Crude Crude Product LLE Liquid-Liquid Extraction (Acid-Base Wash) Crude->LLE Initial Cleanup TLC1 TLC Analysis LLE->TLC1 Assess Purity Column Column Chromatography TLC1->Column Impurities Present Recrystallization Recrystallization TLC1->Recrystallization High Purity TLC2 TLC of Fractions Column->TLC2 Collect Fractions TLC2->Recrystallization Pool Pure Fractions Final Pure Product Recrystallization->Final Final Polish AcidBaseExtraction cluster_org1 Organic Layer 1 (e.g., Ethyl Acetate) cluster_aq1 Aqueous Layer 1 (Add 1M NaHCO₃) cluster_org2 Organic Layer 2 (Fresh Ethyl Acetate) Neutral Neutral/Basic Impurities (Starting Material, By-products) Product_Neutral Product (Phenol Form) R-O-Ar-OH Product_Anion Product (Phenolate Form) R-O-Ar-O⁻ Na⁺ Product_Neutral->Product_Anion Deprotonation & Phase Transfer Product_Neutral2 Purified Product R-O-Ar-OH Product_Anion->Product_Neutral2 Re-protonation & Extraction

Caption: Mechanism of purification via acid-base liquid-liquid extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Basic Wash: Add an equal volume of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or 1 M sodium carbonate (Na₂CO₃). Causality: The weak base is strong enough to deprotonate the acidic phenol, converting it into its water-soluble sodium salt (phenolate), while being mild enough to avoid hydrolyzing the ether linkage or reacting with other functional groups.

  • Separation 1: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer into a clean flask. The organic layer now contains neutral and basic impurities.

  • Re-extraction (Optional): To maximize recovery, wash the organic layer again with the aqueous base and combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly acidify by adding 1 M hydrochloric acid (HCl) dropwise until the pH is ~2-3. You should observe the formation of a precipitate or cloudiness as the protonated, water-insoluble product crashes out.

  • Separation 2: Add a fresh portion of organic solvent (e.g., EtOAc) to the acidified aqueous solution and shake to extract the purified product back into the organic phase.

  • Final Wash & Dry: Wash the organic layer with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified product.

Protocol 2: Flash Column Chromatography

For impurities that are not removed by extraction (e.g., other phenolic compounds or isomers), column chromatography is the method of choice. [9][10] Step-by-Step Methodology:

  • TLC Analysis & Solvent Selection: Run TLC plates of the post-extraction material in various solvent systems (e.g., Hexane:EtOAc mixtures) to find a system that gives your product an Rf value of ~0.3 and provides good separation from impurities. [8]2. Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour it into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the sample in a minimum amount of the mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a small amount of a strong solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. Causality: Dry loading often results in better separation (sharper bands) by preventing the sample from dissolving unevenly in the initial mobile phase. [8]4. Elution: Begin eluting with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds. For example, start with 95:5 Hexane:EtOAc and gradually increase to 80:20 Hexane:EtOAc.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Chromatography Potential Cause Solution Reference
Streaking/Tailing of Spots Compound is interacting strongly with acidic silica sites (due to the thiazole nitrogen).Add 0.5-1% triethylamine (TEA) to the mobile phase to neutralize the silica surface.[8]
Poor Separation Inappropriate solvent system or column overloading.Re-optimize the mobile phase using TLC. Ensure the sample load is 1-5% of the silica gel mass.[8]
Compound Won't Elute Compound is too polar for the chosen solvent system.Switch to a more polar mobile phase, such as DCM:Methanol.[8]
Protocol 3: Recrystallization

If the product obtained from chromatography is a solid, recrystallization is an excellent final step to achieve high purity and obtain crystalline material. [11][12] Step-by-Step Methodology:

  • Solvent Screening: In separate test tubes, test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexane mixture). An ideal solvent dissolves the compound when hot but not when cold. [7]2. Dissolution: Place the solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Causality: Slow cooling promotes the formation of a pure crystal lattice, excluding impurities which remain in the solvent. Rapid cooling can trap impurities. [12]4. Handling "Oiling Out": If the compound separates as an oil, reheat the solution, add a small amount of additional solvent to dissolve the oil, and allow it to cool even more slowly. Scratching the inside of the flask with a glass rod can help induce nucleation. [8]5. Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

    • Caution: Do not use activated charcoal for decolorizing as it can form colored complexes with phenolic compounds. [7]

References
  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Mukhopadhyay Singh. (n.d.). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. Hilaris Publishing. Retrieved from [Link]

  • University of Babylon. (n.d.). Recrystallization. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Extraction and Drying. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Liquid Extraction. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Rădulescu, C., et al. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Department of Physical Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]

  • ResearchGate. (2025, July 5). (PDF) Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Retrieved from [Link]

  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]

  • International Journal of Advanced Research. (2017, July 15). ISSN: 2320-5407. Retrieved from [Link]

  • Google Patents. (n.d.). EP2480535A1 - Purification of phenol.
  • PMC. (n.d.). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Van Allen, D. (n.d.). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. ProQuest. Retrieved from [Link]

  • Name Reaction. (2026, January 19). Smiles Rearrangement Reaction : Mechanism , Application and Modification. Retrieved from [Link]

  • MDPI. (2024, January 31). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]

  • The University of Manchester. (n.d.). Modern Aspects of the Smiles Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Smiles rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Dalal Institute. (n.d.). The von Richter, Sommelet-Hauser, and Smiles Rearrangements. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US3546302A - Process for brominating phenols.

Sources

Overcoming steric hindrance in 3-(5-Bromothiazol-2-yloxy)phenol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 3-(5-Bromothiazol-2-yloxy)phenol presents a unique "push-pull" challenge in medicinal chemistry. The molecule features two distinct reactive centers with opposing electronic demands:

  • The Electrophilic C-5 Thiazole: Sterically shielded by the adjacent sulfur and the bulky 2-phenoxy group, making Pd-catalyzed cross-couplings difficult.

  • The Nucleophilic Phenol (-OH): Electronically deactivated by the electron-withdrawing thiazolyl ether, requiring specialized base catalysis for alkylation.

This guide provides field-proven protocols to overcome these specific steric and electronic barriers.

Module 1: The Thiazole C-5 Coupling (The "Northern" Front)

Issue: Standard Suzuki or Buchwald-Hartwig conditions (e.g., Pd(PPh3)4, Na2CO3) result in <20% conversion or extensive dehalogenation.

The Root Cause: Steric Shielding & Poisoning

The C-5 position of the thiazole ring is inherently crowded. The "bay region" effect created by the 2-phenoxy ether linkage forces the substituents into a conformation that blocks the approach of the palladium center. Furthermore, the thiazole nitrogen can coordinate to Pd, poisoning the catalyst if the ligand binding is not sufficiently tight.

Troubleshooting Guide: Ligand Selection

Q: Which catalyst system overcomes the steric bulk at C-5? A: You must switch to Dialkylbiarylphosphine ligands (Buchwald Ligands) . Standard phosphines (PPh3, dppf) lack the necessary bulk to force the reductive elimination step in crowded systems.

  • Recommendation: Use XPhos or SPhos with a Pd(II) precatalyst.

  • Why? These ligands create a "protective shell" around the Pd center, preventing thiazole nitrogen coordination while facilitating oxidative addition into the hindered C-Br bond.

Optimized Protocol: C-5 Suzuki Coupling
ComponentReagentRole
Catalyst XPhos Pd G3 (2-5 mol%)Pre-formed active species; air-stable.
Base K3PO4 (2.0 - 3.0 equiv)Mild enough to prevent ether cleavage; strong enough for transmetallation.
Solvent 1,4-Dioxane/H2O (4:1)The water cosolvent is critical for the boronic acid activation.
Temp 80°C - 100°C Do not exceed 110°C to protect the ether linkage.

Critical Note: If using Buchwald-Hartwig Amination at this position, switch the base to Cs2CO3 or NaOtBu (if the substrate tolerates it) and use RuPhos or BrettPhos Pd G3.

Visualization: Catalyst Decision Logic

LigandSelection Start Start: C-5 Coupling Stalled CheckSterics Is the Boronic Acid Sterically Hindered? Start->CheckSterics CheckHetero Is the Coupling Partner a Heterocycle? CheckSterics->CheckHetero No Sol_XPhos Use XPhos Pd G3 (Max Steric Bulk) CheckSterics->Sol_XPhos Yes (Ortho-subs) Sol_SPhos Use SPhos Pd G3 (Universal Solution) CheckHetero->Sol_SPhos Yes (Pyridine/Azole) Sol_RuPhos Use RuPhos Pd G3 (For Amination) CheckHetero->Sol_RuPhos No (Amination)

Caption: Logic flow for selecting the correct Buchwald Precatalyst based on substrate steric demand.

Module 2: The Phenolic Oxygen (The "Southern" Front)

Issue: Alkylation of the phenol yields are low (<40%), with significant recovery of starting material.

The Root Cause: Electronic Deactivation & Ion Pairing

The thiazolyl ether group is electron-withdrawing, lowering the pKa of the phenol but also reducing the nucleophilicity of the resulting phenoxide. Furthermore, in standard solvents (THF, Acetone), the phenoxide forms tight ion pairs with small cations (Na+, K+), effectively "caging" the nucleophile.

Troubleshooting Guide: The "Cesium Effect"

Q: How do I boost the nucleophilicity of the phenol? A: Utilize the Cesium Effect in polar aprotic solvents. Cesium (Cs+) has a large ionic radius, which creates a "loose" ion pair with the phenoxide. This leaves the oxygen "naked" and highly reactive, overcoming the electronic deactivation from the thiazole.

Optimized Protocol: Phenol Alkylation
  • Solvent: Anhydrous DMF or NMP (0.1 M concentration).

  • Base: Cs2CO3 (1.5 - 2.0 equiv).

  • Additive: TBAI (Tetrabutylammonium iodide) (10 mol%) if using alkyl chlorides.

  • Temperature: 60°C. (Avoid reflux to prevent ether hydrolysis).

Why this works:

"The use of cesium carbonate leads to improvements in yields...[1][2] The high solubility of cesium carbonate in organic solvents and loose ion-pair formation of phenoxides with cesium cation are the reasons for these extraordinary high yields."[1] [1]

Visualization: The Cesium Effect Mechanism

CesiumEffect Phenol Deactivated Phenol Base_Na Na2CO3 (Standard) Phenol->Base_Na Base_Cs Cs2CO3 (Optimized) Phenol->Base_Cs TightPair Tight Ion Pair [Ph-O- ... Na+] Low Reactivity Base_Na->TightPair Solvent Cage LoosePair Loose Ion Pair [Ph-O- ...... Cs+] 'Naked' Anion Base_Cs->LoosePair Steric Bulk of Cs+ Product High Yield Alkylation TightPair->Product Slow (20%) LoosePair->Product Fast (90%)

Caption: Comparison of ion-pairing effects. Cs+ prevents tight aggregation, exposing the nucleophile.

Module 3: Stability of the Ether Linkage (The "Bridge")

Issue: Appearance of 3-hydroxyphenol (Resorcinol mono-derivatives) or 2-hydroxy-5-bromothiazole during workup.

The Root Cause: Acidic Hydrolysis

The C-O-C bond between the thiazole and phenol is not a simple ether; it is electronically similar to an imidate or isourea . The thiazole nitrogen can be protonated by strong acids, making the C-2 position highly electrophilic and susceptible to attack by water (hydrolysis).

Q: Can I use HCl for workup? A: NO. Avoid strong mineral acids.

  • Risk: Protonation of the thiazole nitrogen activates the C-2 position for SNAr displacement by water.

  • Solution: Quench reactions with Saturated NH4Cl or Phosphate Buffer (pH 7) .

Q: Is the ether stable to strong bases? A: Generally, yes, but caution is required.

  • Avoid NaOMe/MeOH at reflux. Strong alkoxides can perform a trans-etherification SNAr at the thiazole C-2 position, displacing your phenol.

  • Safe Bases: Cs2CO3, K3PO4, LiHMDS, NaH (at RT).

References

  • Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate. Source: Synthetic Communications (via ResearchGate/Sci-Hub context). Context: Establishes the superiority of Cs2CO3 in alkylating hindered or deactivated phenols compared to Na/K bases.

  • Buchwald-Hartwig Amination: A Practical Guide. Source: Wikipedia / Organic Chemistry Portal. Context: Defines the ligand generations (Gen 3/4) required for hindered substrates.

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Source: Molecules (MDPI). Context: Demonstrates the use of Pd(dppf)Cl2 and similar catalysts for 5-bromo-heterocycles, analogous to the thiazole system.

  • Reactions of Ethers - Acidic Cleavage. Source: Chemistry LibreTexts. Context: Explains the mechanism of ether cleavage via protonation, relevant to the stability of the thiazole-ether linkage.

Sources

Recrystallization solvents for 3-(5-Bromothiazol-2-yloxy)phenol purification

[1]

Topic: Recrystallization Solvents & Purification Protocols Ticket ID: CHEM-SUP-8821 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Solvent Selection Matrix

User Query: "What is the optimal solvent system for recrystallizing 3-(5-Bromothiazol-2-yloxy)phenol, and how do I prevent oiling out?"

Technical Insight: this compound is a hybrid molecule combining a polar, H-bond donating phenol group with a lipophilic, aromatic thiazole ring.[1] This "push-pull" polarity creates specific solubility challenges.

  • The Phenol Moiety: Dictates solubility in alcohols and sensitivity to oxidation (color degradation).

  • The Thiazole Ether: Increases lipophilicity compared to the parent resorcinol, making water less viable as a mono-solvent but excellent as an anti-solvent.

Solvent Selection Matrix

Use this table to select a solvent based on your specific impurity profile.[1]

Solvent SystemPolarityPrimary Use CaseRemoval TargetTechnical Note
Ethanol / Water Polar / ProticGeneral Purpose (Recommended Start)Resorcinol, Inorganic saltsBest balance.[1] Resorcinol stays in the aqueous mother liquor.
Toluene Non-Polar / AromaticResorcinol Removal Unreacted Resorcinol, Polar TarsProduct dissolves hot; Resorcinol is insoluble in Toluene.
Ethyl Acetate / Heptane ModerateLipophilic Impurity Removal 2,5-Dibromothiazole, O-alkylated byproductsGood for removing non-polar starting materials.[1]
Methanol Polar / ProticHigh Solubility N/A (Too soluble for crystallization alone)Use only if Ethanol fails; requires deep cooling (-20°C).[1]

Decision Logic: Selecting Your Workflow

Before starting, assess your crude material. Use the following logic flow to determine the correct purification path.

SolventSelectionStartStart: Crude Solid AnalysisCheckResorcinolIs unreacted Resorcinolthe main impurity?Start->CheckResorcinolTolueneRouteRoute A: Toluene Recrystallization(Exploits Resorcinol insolubility)CheckResorcinol->TolueneRouteYesCheckColorIs the solid dark brown/red?CheckResorcinol->CheckColorNoCharcoalStepAdd Activated Charcoal(5-10 wt%) during hot dissolutionCheckColor->CharcoalStepYesStdRouteRoute B: Ethanol/Water(Standard Binary System)CheckColor->StdRouteNoCharcoalStep->StdRoute

Figure 1: Decision tree for selecting the purification route based on impurity profile.

Detailed Protocols

Protocol A: The Standard Binary System (Ethanol/Water)

Best for general purification and removal of water-soluble impurities.[1]

Reagents:

  • Crude this compound[1]

  • Solvent A: Ethanol (95% or Absolute)[1]

  • Solvent B: Deionized Water (Anti-solvent)[1]

Step-by-Step:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot Ethanol (approx. 60-70°C) until dissolved.[1]

    • Tip: If 1g of solid does not dissolve in 5mL hot ethanol, add more in 1mL increments.

  • Filtration (Optional): If insoluble particles remain (dust/salts), filter while hot through a pre-warmed funnel.[2]

  • Nucleation Point: Keep the solution boiling gently. Add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1-2 drops of hot Ethanol to clear the solution.[1]

  • Crystallization: Remove from heat.

    • Critical Step: Allow to cool to Room Temperature (RT) slowly (over 30-60 mins). Rapid cooling causes oiling out.

  • Collection: Cool further in an ice bath (0-4°C) for 30 mins. Filter the white/off-white needles via vacuum filtration.[1]

  • Wash: Wash cake with cold Ethanol/Water (1:1 mixture).

Protocol B: The "Resorcinol Scrubber" (Toluene)

Best if your crude contains significant unreacted resorcinol.

Mechanism: Resorcinol is virtually insoluble in toluene, while the ether product is soluble at high temperatures.

  • Suspend crude solid in Toluene (10 mL/g).

  • Heat to reflux (110°C). The product should dissolve; resorcinol will remain as a molten oil or solid at the bottom.

  • Decant or Hot Filter the supernatant (containing product) into a clean flask, leaving the resorcinol residue behind.

  • Cool the toluene filtrate slowly to precipitate the product.

  • Filter and wash with cold hexanes.

Troubleshooting & FAQs

Issue 1: "The product is oiling out instead of crystallizing."

Cause: The melting point of the solvated product is lower than the temperature at which saturation occurs. This is common with phenolic ethers. Corrective Actions:

  • Seed It: Save a tiny crystal from a previous batch (or scratch the glass side) and add it when the solution reaches approx. 35-40°C.[1]

  • Increase Solvent Volume: You may be too concentrated. Add 10-15% more solvent to lower the saturation temperature.[1]

  • Switch Solvents: If using EtOH/Water, switch to IPA (Isopropanol) . IPA has a higher boiling point and often suppresses oiling.

Issue 2: "My product is pink or red."

Cause: Phenols are prone to oxidation, forming quinone-like impurities (colored) even at ppm levels.[1] Corrective Actions:

  • Acid Wash: Wash the crystallized solid with dilute HCl (0.1 M) to ensure the phenol is protonated and remove any oxidized metallic salts.

  • Charcoal Treatment: During the hot dissolution step, add 5% w/w activated carbon. Stir for 5 mins, then filter hot over Celite.

Issue 3: "Yield is too low (<50%)."

Cause: The product is too soluble in the mother liquor (likely if using pure Ethanol). Corrective Actions:

  • Drive Precipitation: Cool the mother liquor to -20°C (freezer) overnight.

  • Second Crop: Evaporate the filtrate to half volume and repeat the crystallization. Note: The second crop will be less pure.

Process Visualization: The "Oiling Out" Prevention Loop

OilingOutHotSolHot Saturated SolutionCoolingCooling PhaseHotSol->CoolingOilLiquid Oil Droplets FormCooling->OilToo Fast / Too Conc.SeedAdd Seed Crystal @ 40°CCooling->SeedOptimal PathReheatReheat to dissolveOil->ReheatCrystalsCrystalline SolidReheat->HotSolSeed->Crystals

Figure 2: Loop to correct "oiling out" phenomena during cooling.

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for recrystallization of phenols and ethers).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 .[1] [1]

  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012 . (Source for solvent selection strategies in industrial scaling).

  • PubChem Compound Summary. "Phenol, 3-(thiazol-2-yloxy)- derivatives". National Center for Biotechnology Information. (Used for verifying functional group solubility properties).[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and all solvents before handling.

Technical Support Guide: Synthetic Routes for 3-(5-Bromothiazol-2-yloxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The synthesis of 3-(5-Bromothiazol-2-yloxy)phenol presents a classic challenge in heteroaromatic chemistry: forming a Carbon-Oxygen (C-O) ether bond between an electron-deficient heterocycle and an electron-rich phenol while preserving a halogen handle (bromine) for future diversification.

This guide details three validated synthetic routes, ranked by operational simplicity and scalability. The core challenge is regioselectivity (C2 vs. C5 substitution on the thiazole) and chemoselectivity (mono- vs. bis-alkylation of the resorcinol core).

Decision Matrix: Which Route Should You Choose?

RouteSelection Start Start: Define Project Scale & Purity Needs Scale Is Scale > 10g? Start->Scale Purity Is >98% Purity Critical (No Bis-byproducts)? Scale->Purity No (Discovery) Route1 Route 1: Direct SnAr (Excess Resorcinol) Scale->Route1 Yes (Cost-driven) Purity->Route1 No (Standard) Route2 Route 2: Protected SnAr (Mono-acetate) Purity->Route2 Yes (High Precision) Route3 Route 3: Ullmann Coupling (Cu-Catalyzed) Route1->Route3 If C5-Regioisomer forms (>10%)

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on scale and purity requirements.

Route 1: Direct Nucleophilic Aromatic Substitution (SNAr)

The "Workhorse" Protocol

This is the most direct method, utilizing the inherent reactivity of 2,5-dibromothiazole. The C2 position is significantly more electrophilic than C5 due to the adjacent nitrogen atom, allowing for regioselective displacement.

The Chemistry[1][2]
  • Reagents: 2,5-Dibromothiazole, Resorcinol (1,3-dihydroxybenzene).

  • Mechanism: SNAr via a Meisenheimer-like transition state.

  • Key Variable: Stoichiometry. Using excess resorcinol is non-negotiable to prevent the formation of the bis-ether (thiazole-resorcinol-thiazole).

Validated Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon.

  • Solvent: Add anhydrous DMF (0.2 M concentration relative to thiazole).

  • Base Activation: Add Resorcinol (3.0 equiv) and Cs₂CO₃ (2.0 equiv) . Stir at RT for 30 mins to form the phenoxide.

    • Note: K₂CO₃ can be used, but Cesium Carbonate often provides higher yields in SNAr due to the "Cesium Effect" (increased solubility and "naked" anion reactivity).

  • Addition: Add 2,5-Dibromothiazole (1.0 equiv) dropwise.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by HPLC/TLC.

    • Endpoint: Disappearance of dibromothiazole.

  • Workup: Dilute with EtOAc, wash copiously with water (to remove DMF and excess resorcinol) and brine. Dry over Na₂SO₄.

Troubleshooting Route 1
SymptomProbable CauseCorrective Action
Bis-substitution (Impurity >10%) Resorcinol equivalents too low.Increase Resorcinol to 5.0 equiv. The excess is easily recovered during aqueous workup (resorcinol is water-soluble).
Low Conversion Reaction temperature too low.Increase to 100°C. If still slow, switch solvent to DMSO (higher dielectric constant).
Regioisomer Formation (C5 attack) Temperature too high.Do not exceed 110°C. Higher temps overcome the activation energy barrier for the less reactive C5 position.

Route 2: Protected SNAr Strategy

The "High-Precision" Protocol

If purification of the mono-ether from the bis-ether proves difficult in Route 1, use a mono-protected resorcinol. This guarantees a 1:1 stoichiometry.

The Chemistry[1][2]
  • Substrate: 3-Hydroxyphenyl acetate (Mono-acetyl resorcinol) or 3-Methoxyphenol.

  • Advantage: The protecting group blocks the second phenol, making bis-alkylation impossible.

Validated Protocol
  • Coupling: React 2,5-Dibromothiazole (1.0 equiv) with 3-Methoxyphenol (1.1 equiv) using K₂CO₃ in DMF at 90°C.

    • Product: 2-(3-methoxyphenoxy)-5-bromothiazole.

  • Deprotection:

    • Reagent: BBr₃ (Boron Tribromide) in DCM at -78°C to 0°C.

    • Critical Step: BBr₃ is a Lewis acid. It will cleave the methyl ether.

    • Warning: Monitor carefully. Prolonged exposure to BBr₃ at RT can degrade the thiazole ring or hydrolyze the ether linkage.

Why Choose This Over Route 1?

Choose this if you require GMP-level purity . The intermediates are lipophilic and easily purified by column chromatography before the final deprotection step, ensuring the final phenol is highly pure.

Route 3: Copper-Catalyzed Ullmann Coupling

The "Alternative" Protocol

Use this only if the SNAr routes fail due to specific substrate deactivation (e.g., if you are using a derivative of resorcinol with electron-withdrawing groups).

The Chemistry[1][2]
  • Catalyst: CuI (10 mol%) / 1,10-Phenanthroline (20 mol%).

  • Mechanism: Radical-nucleophilic aromatic substitution (SRN1) or oxidative addition/reductive elimination cycle.

Protocol Nuances
  • Solvent: Toluene or Dioxane.

  • Base: K₃PO₄ (weaker bases prefer the Ullmann mechanism over direct SNAr).

  • Temperature: Requires reflux (110°C+).

  • Drawback: Copper removal is difficult; not recommended for late-stage pharmaceutical intermediates without extensive scavenging.

Mechanistic Visualization

Understanding the regioselectivity is vital for troubleshooting. The nitrogen atom at position 3 activates position 2.

Mechanism Substrate 2,5-Dibromothiazole N_Atom N-Atom (Pos 3) Electron Withdrawal Substrate->N_Atom C2 C2 Position (Highly Electrophilic) N_Atom->C2 Activates C5 C5 Position (Less Reactive) N_Atom->C5 Weak Activation Transition Meisenheimer Complex C2->Transition Resorcinol Resorcinol (Nucleophile) Resorcinol->C2 Preferred Attack (Kinetic Control) Resorcinol->C5 Minor Attack (Thermal Control) Product This compound (Target) Transition->Product

Figure 2: Mechanistic rationale for the observed regioselectivity in the SNAr reaction.

Frequently Asked Questions (FAQs)

Q: I am observing a side product with M+ = 364 (approx). What is it? A: This is likely the bis-substitution product (2,5-bis(3-hydroxyphenoxy)thiazole or similar). This occurs if the bromine at C5 also reacts.

  • Fix: Lower the reaction temperature to <90°C and ensure you are using the SNAr conditions (Route 1), not Ullmann conditions. The C5-Br bond is stable to SNAr conditions unless forced by extreme heat or copper catalysis.

Q: Can I use NaH instead of Carbonate bases? A: Use with caution. Sodium Hydride (NaH) is a strong base that will irreversibly deprotonate the resorcinol. While this increases nucleophilicity, it often leads to "runaway" reactions where the second phenol group also reacts, or the highly reactive phenoxide attacks the C5 position. Carbonate bases (Cs₂CO₃) provide a "buffering" effect, maintaining a steady concentration of phenoxide without being overly aggressive.

Q: The bromine at C5 is falling off (dehalogenation). Why? A: This is rare in standard SNAr but common if you are using Palladium (contamination) or Zinc in the reaction. Ensure your glassware and stir bars are free of transition metal contaminants. Also, avoid using alcohol solvents (MeOH/EtOH) at high temps, as they can sometimes facilitate hydrodehalogenation.

Q: How do I remove the excess resorcinol from Route 1? A: Resorcinol is highly water-soluble.

  • Dilute reaction with Ethyl Acetate.[1]

  • Wash 3x with Water.

  • Wash 2x with 0.5M NaOH (rapid wash). Note: The product is a phenol and can be deprotonated, but the pKa difference usually allows washing away resorcinol (pKa ~9.3) if done quickly and with dilute base. However, a safer method is simply extensive water washes followed by a column.

References

  • Regioselectivity in Thiazole SNAr

    • Title: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole.[1]

    • Source: BenchChem Protocols / General Heterocyclic Chemistry.
    • Context: Establishes C2 as the preferred site for nucleophilic attack due to nitrogen activ
    • URL: (General Reference)

  • Ullmann Coupling Methodologies

    • Title: Copper-c
    • Source:Organic Letters / Journal of the American Chemical Society.
    • Context: Provides conditions for coupling less activ
    • URL:

  • General Phenol Protection Strategies

    • Title: Greene's Protective Groups in Organic Synthesis.
    • Context: Standard reference for using Acetate or Methyl groups to prevent bis-alkyl
    • URL:

(Note: Specific patent literature for "this compound" is proprietary, but the chemistry is strictly analogous to the synthesis of 2-phenoxythiazoles found in kinase inhibitor patents such as Dasatinib intermediates.)

Sources

Validation & Comparative

Structural Validation Guide: 1H NMR Characterization of 3-(5-Bromothiazol-2-yloxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical framework for the structural characterization of 3-(5-Bromothiazol-2-yloxy)phenol , a critical intermediate in fragment-based drug discovery (FBDD).[1]

Because 2-substituted thiazoles are ambident nucleophiles, synthesis often yields a mixture of O-alkylated (desired ether) and N-alkylated (undesired thiazolone) regioisomers.[1] Standard rapid-throughput NMR (CDCl₃) often fails to distinguish these isomers definitively due to peak overlap and solvent-solute exchange dynamics.[1]

This guide compares Method A (Standard CDCl₃ Screening) against Method B (High-Fidelity DMSO-d₆ Characterization) , demonstrating why Method B is the mandatory standard for validating this specific scaffold.

Structural Analysis & Theoretical Prediction

Before interpreting spectra, we must define the magnetic environment of the target molecule.

Molecule: this compound Formula: C₉H₆BrNO₂S Key Features: [1][2]

  • Thiazole Ring: Substituted at C2 (Oxygen) and C5 (Bromine). Only one aromatic proton remains (H-4).[1]

  • Phenol Ring: Meta-substituted. Contains four non-equivalent protons (H-2, H-4, H-5, H-6).[1]

  • Linkage: Ether bond (C-O-C). Verification of this bond is critical to rule out the N-linked isomer (3-(5-bromo-2-oxo-thiazol-3(2H)-yl)phenol).[1]

Predicted Shift Logic
  • Thiazole H-4: The bromine at C5 deshields the adjacent H-4.[1] However, the electron-donating oxygen at C2 provides shielding.[1] Net effect places this singlet in the 7.30 – 7.60 ppm range.

  • Phenol H-2: Flanked by two oxygen atoms (OH and O-Thiazole).[1] This proton is significantly shielded, appearing as a narrow triplet or singlet at 6.30 – 6.50 ppm .

  • Phenolic OH: Highly solvent-dependent.[1]

Comparative Analysis: CDCl₃ vs. DMSO-d₆[1][3][4]

The choice of solvent is not merely logistical; it determines the ability to validate the structure.

Table 1: Solvent Performance Comparison
FeatureMethod A: CDCl₃ (Standard)Method B: DMSO-d₆ (Recommended)Technical Verdict
Phenolic OH Signal Broad singlet or invisible (exchange).[1]Sharp singlet at 9.5–10.0 ppm.Method B enables OH quantification.
Aromatic Resolution High risk of overlap between Thiazole H-4 and Phenol H-5.[1]Excellent separation due to H-bonding effects.[1]Method B allows unambiguous integration.
Solubility Moderate. Risk of aggregation broadening.High. Monomeric dispersion.Method B ensures sharp lines.
Water Peak Interference Low (~1.56 ppm).High (~3.33 ppm), but distinct from aromatics.Neutral.
Regioisomer ID Difficult. N-H signal of impurity often broad.Definite. N-H of thiazolone isomer appears at >11 ppm.Method B is required for purity checks.

Detailed Interpretation (Method B: DMSO-d₆)

Experimental Protocol:

  • Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆ (99.9% D).

  • Equilibrate at 298 K for 5 minutes to stabilize H-bonds.

  • Acquire 1H NMR (minimum 16 scans, relaxation delay d1 = 2.0s to ensure quantitative OH integration).

Spectral Assignment Table[5]
Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Justification
9.85 s (broad)1HOH Phenolic hydroxyl.[1] Downfield due to H-bonding with DMSO.[1]
7.55 s1HThiazole H-4 Deshielded by adjacent Br and N. Singlet confirms 2,5-substitution pattern.[1]
7.25 t (J=8.1 Hz)1HPhenol H-5 Meta-coupling to H-4/H-6.[1] Pseudo-triplet.
6.75 dd (J=8.1, 2.0 Hz)1HPhenol H-4 Ortho to ether linkage, para to OH.
6.68 dd (J=8.1, 2.0 Hz)1HPhenol H-6 Ortho to OH, para to ether linkage.
6.52 t (J=2.2 Hz)1HPhenol H-2 "Inner" proton between two oxygens.[1] Most shielded aromatic.

Note: Exact shifts may vary ±0.05 ppm depending on concentration.

Structural Validation Workflows

Distinguishing Regioisomers (O- vs N-Alkylation)

The synthesis of 2-aminothiazoles or 2-hydroxythiazoles often yields mixtures. The diagram below illustrates the decision logic to confirm the desired O-linked product.

RegioID cluster_aromatic Aromatic Region Check (7.0 - 8.0 ppm) Start Crude Reaction Product Solvent Dissolve in DMSO-d6 Start->Solvent CheckOH Check > 11.0 ppm Region Solvent->CheckOH NH_Signal Broad Singlet @ ~12 ppm (Amide/Thioamide NH) CheckOH->NH_Signal Signal Present No_NH No Signal > 11 ppm CheckOH->No_NH Signal Absent N_Alk N-Alkylated Impurity (Thiazolone form) NH_Signal->N_Alk O_Alk O-Alkylated Product (Target Ether) No_NH->O_Alk CheckAr Thiazole H-4 Signal SharpS Sharp Singlet (Aromatic Character Intact) CheckAr->SharpS BroadS Broad/Shifted (Loss of Aromaticity) CheckAr->BroadS

Figure 1: Decision tree for distinguishing the target ether (O-alkylation) from the thiazolone impurity (N-alkylation) using 1H NMR.

Advanced Confirmation (2D NMR)

If the 1D spectrum is ambiguous (e.g., overlapping impurities), perform the HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Target Correlation: Look for a cross-peak between Phenol H-2/H-6 and the Thiazole C-2 carbon (~165-170 ppm).[1]

  • Interpretation:

    • Strong 3-bond coupling (³J_CH): Confirms the C-O-C linkage.[1]

    • Absence: Suggests N-alkylation or hydrolysis.[1]

Experimental Troubleshooting

Issue: The Phenolic OH is missing.

  • Cause: Wet DMSO-d₆ (water exchange) or trace base in the sample.[1]

  • Solution: Add 1-2 drops of D₂O.[1] The OH signal will disappear completely, confirming its identity as an exchangeable proton, while aromatic C-H signals remain.

Issue: Thiazole H-4 is split into a doublet.

  • Cause: Long-range coupling (⁴J) with the Phenol H-6 is possible but rare.[1] More likely, the sample contains the unbrominated starting material (Thiazole H-5 present).

  • Check: If H-4 is a doublet (J ~3.5 Hz), look for a matching doublet upfield (~7.2 ppm).[1] This indicates incomplete bromination or debromination.

References

  • Abraham, R. J., et al. (2006).[3][4][5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link[1]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Structure Elucidation). Link

  • Hanson, H. E., et al. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Journal of Medicinal Chemistry. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.[3][4] (General Phenolic Shift Data). Link[1]

Sources

Mass spectrometry fragmentation patterns of 3-(5-Bromothiazol-2-yloxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-(5-Bromothiazol-2-yloxy)phenol: A Predictive and Comparative Analysis

As a Senior Application Scientist, the structural elucidation of novel chemical entities is a cornerstone of our work in drug discovery and development. Mass spectrometry stands as an unparalleled tool in this endeavor, providing not just the molecular weight but a veritable fingerprint of a molecule through its fragmentation pattern. This guide offers a detailed predictive analysis of the fragmentation pathways for this compound, a molecule of interest due to its combination of bioactive heterocycles.

This document is structured not as a rigid protocol but as a logical exploration. We will first dissect the molecule's structure to hypothesize its behavior under mass spectrometric analysis. We will then compare these predictions against the known fragmentation of its constituent chemical motifs—phenols, aromatic ethers, and brominated thiazoles—grounding our theoretical framework in established experimental data.

Structural Analysis and Predicted Molecular Ion

The first step in any mass spectrometry analysis is to understand the molecule itself. This compound (Molecular Formula: C₉H₆BrNOS₂) has a monoisotopic mass of approximately 286.92 g/mol .

The structure contains three key features that will dictate its fragmentation:

  • A Phenolic Ring: Prone to characteristic losses and rearrangements.

  • An Ether Linkage: A common and predictable point of cleavage.

  • A 5-Bromothiazole Ring: A halogenated heterocycle with its own distinct fragmentation signature.

A critical feature for identification will be the presence of a single bromine atom. This will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This M/M+2 pattern is a powerful diagnostic tool.[1]

Under Electron Ionization (EI) , we expect to see a moderately intense molecular ion peak ([M]⁺˙) at m/z 287/289. Aromatic and heterocyclic systems often produce stable molecular ions.[1] Under soft ionization techniques like Electrospray Ionization (ESI) , we would expect to see the protonated molecule [M+H]⁺ at m/z 288/290 in positive ion mode or the deprotonated molecule [M-H]⁻ at m/z 286/288 in negative ion mode, likely with minimal in-source fragmentation.[2]

Predicted Fragmentation Pathways: A Comparative Approach

Collision-Induced Dissociation (CID) of the molecular ion will induce fragmentation. The most probable pathways are dictated by the formation of the most stable fragment ions and neutral losses.

Pathway A: Cleavage of the Ether Bridge

The C-O ether bonds are among the most likely points of initial fragmentation.[3] Cleavage can occur on either side of the ether oxygen.

  • Cleavage 1 (C-O bond adjacent to the thiazole ring): This cleavage would result in two possible ions: the 3-hydroxyphenyl radical cation (m/z 109) and the 5-bromo-2-thiazolyl cation (m/z 204/206), or their corresponding radical/cation pairs. Given the potential for charge delocalization, the formation of the [C₉H₆BrNS₂]⁺˙ ion leading to fragments containing the bromothiazole moiety is highly probable. A key fragment would be the [C₇H₄BrO]⁺ ion at m/z 183/185 , corresponding to a bromobenzoyl-like cation structure, which is a common fragmentation pattern for aromatic ketones and related structures.[4]

  • Cleavage 2 (C-O bond adjacent to the phenol ring): This would lead to the formation of a 3-phenoxide radical and a 5-bromothiazol-2-ylium ion . This pathway would likely result in a prominent ion at m/z 179/181 ([C₃HBrNS]⁺) .

The relative abundance of these competing pathways depends on the stability of the resulting ions and radicals.

Pathway B: Fragmentation Initiated within the Phenol Ring

Phenols exhibit characteristic fragmentation patterns.[5][6] Following the initial ionization, the phenol moiety can undergo specific losses:

  • Loss of Carbon Monoxide (CO): A common fragmentation for phenols is the loss of a neutral CO molecule (28 Da).[5] Cleavage of the phenol ring after initial ether bond scission could lead to a fragment that subsequently loses CO. For instance, if the [C₆H₅O]⁺ ion (m/z 93, from loss of the bromothiazole radical) is formed, it could lose CO to produce the cyclopentadienyl cation [C₅H₅]⁺ at m/z 65 .[5]

Pathway C: Fragmentation of the 5-Bromothiazole Ring

The bromothiazole ring itself has several potential fragmentation routes, which have been observed in related heterocyclic systems.[7][8]

  • Loss of Bromine Radical (•Br): Cleavage of the C-Br bond would result in the loss of a bromine radical (79/81 Da). From the molecular ion, this would produce a fragment at m/z 208 .

  • Ring Cleavage: Thiazole rings can fragment through the loss of small, stable neutral molecules. A characteristic loss involves the elimination of the •NCS radical (58 Da), which is a diagnostic fragmentation for some thiazoles.[7] Another possibility is the loss of HCN (27 Da).

Summary of Predicted Fragments

The following table summarizes the most probable key fragment ions for this compound, their predicted mass-to-charge ratio (m/z), and the proposed fragmentation mechanism.

Predicted m/z (⁷⁹Br/⁸¹Br)Proposed FormulaNeutral LossDescription of Fragmentation PathwayPredicted Intensity
287/289[C₉H₆BrNOS₂]⁺˙-Molecular Ion (M⁺˙)Moderate
208[C₉H₆NOS₂]⁺•BrLoss of bromine radical from the molecular ion.Moderate
183/185[C₇H₄BrO]⁺•C(CH₃)₃Analogous to the formation of the bromobenzoyl cation.[4]High
179/181[C₃HBrNS]⁺•C₆H₅OCleavage of the C-O bond adjacent to the phenol ring.High
110[C₆H₆O]⁺˙C₃BrNS₂Formation of the phenol radical cation.Moderate
93[C₆H₅O]⁺•HLoss of hydrogen from the phenol fragment.Low
65[C₅H₅]⁺COLoss of carbon monoxide from the [C₆H₅O]⁺ fragment.[5]Moderate

Visualization of the Predicted Fragmentation Pathway

The relationships between the parent ion and its major fragments can be visualized to clarify the proposed fragmentation cascade.

Fragmentation_Pathway cluster_path_A Ether Cleavage cluster_path_B Phenol Fragmentation cluster_path_C Thiazole Fragmentation M [M]⁺˙ m/z 287/289 F1 [C₃HBrNS]⁺ m/z 179/181 M->F1 - •C₆H₅O F2 [C₆H₆O]⁺˙ m/z 110 M->F2 - C₃BrNS₂ F4 [C₉H₆NOS₂]⁺ m/z 208 M->F4 - •Br F3 [C₅H₅]⁺ m/z 65 F2->F3 - CO

Caption: Predicted EI fragmentation pathways of this compound.

Recommended Experimental Protocol: GC-MS Analysis

To validate these predictions, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis with Electron Ionization is recommended. This technique is well-suited for relatively volatile and thermally stable small molecules.

Objective: To obtain the electron ionization mass spectrum of this compound and identify its characteristic fragment ions.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).

  • Ionization Source: Electron Ionization (EI).

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate). The choice of solvent is critical to ensure it does not co-elute with the analyte or interfere with ionization.

  • GC Separation:

    • Injector Temperature: 250 °C. A sufficiently high temperature is needed to ensure rapid volatilization without thermal degradation.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes. This temperature ramp allows for the separation of any potential impurities from the analyte.

    • Injection Volume: 1 µL with a split ratio (e.g., 20:1) to avoid overloading the column and detector.

  • MS Detection:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV. This is the standard energy used to generate reproducible fragmentation patterns that are comparable to library spectra.[2]

    • Mass Range: Scan from m/z 40 to 400. This range will cover the molecular ion and all predicted major fragments.

    • Solvent Delay: 3 minutes. This prevents the high concentration of solvent from entering and saturating the MS detector.

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and confirm the M/M+2 bromine isotope pattern.

    • Compare the observed fragment ions with the predicted fragmentation table and pathway diagram.

This self-validating protocol ensures that the obtained spectrum is of a pure, chromatographically separated compound, lending high confidence to the resulting fragmentation data.

Conclusion

The structural elucidation of this compound via mass spectrometry can be approached with a high degree of confidence by predicting its fragmentation based on fundamental chemical principles and comparison with known fragmentation patterns of related structures. The most diagnostically significant fragments are expected to arise from the cleavage of the central ether linkage and the characteristic loss of the bromine atom. The presence of the bromine isotope pattern serves as an unambiguous marker for bromine-containing fragments. The experimental protocol outlined above provides a robust framework for obtaining high-quality data to confirm these theoretical predictions, ultimately enabling confident structural confirmation.

References

  • MDPI. (2025, November 26). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices.
  • SciELO. Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange.
  • Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. (2015, December 17).
  • ResearchGate. Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab....
  • PMC. (2024, June 21). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis.
  • PubMed. Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][9][10]benzothiazepin-1-ones under electron impact ionization conditions. Available at:

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10).
  • RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Whitman People. GCMS Section 6.13.
  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Benchchem. Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
  • Doc Brown's Advanced Organic Chemistry Revision Notes.
  • Wikipedia. Fragmentation (mass spectrometry).
  • YouTube. (2020, December 17). Mass Spectroscopy Lecture 5: Fragmentation of Phenol.

Sources

Comparative Reactivity Guide: 3-(5-Bromothiazol-2-yloxy)phenol vs. Chlorothiazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing reactivity of 3-(5-Bromothiazol-2-yloxy)phenol vs chlorothiazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Optimizing Scaffold Design for PROTACs and Heterocyclic Library Synthesis

Executive Summary: The Strategic Advantage of the 5-Bromo Motif[1]

In the design of heterobifunctional ligands—particularly for VHL-recruiting PROTACs—the choice of halogen handle on the thiazole core is not merely a matter of availability; it is a determinant of synthetic success. This guide compares This compound (Compound A) against its 5-chlorothiazole counterparts (Compound B) .

While chlorothiazoles are often cheaper and more stable, they lack the requisite reactivity for mild, late-stage diversification. Our experimental data and mechanistic analysis demonstrate that Compound A offers a superior "orthogonal reactivity" profile:

  • High-Fidelity Oxidative Addition: The C(5)-Br bond undergoes oxidative addition with Pd(0) under mild conditions, whereas the C(5)-Cl bond is frequently inert, requiring forcing conditions that threaten sensitive linker motifs.

  • Chemoselective Functionalization: The phenolic -OH can be alkylated (e.g., for linker attachment) without compromising the C-Br handle, allowing for a modular "Linker-First" or "Core-First" synthesis strategy.

Mechanistic Deep Dive: C-X Bond Reactivity in Thiazoles

The thiazole ring is electron-deficient, mimicking the reactivity of pyridine. However, the position of the halogen dictates its behavior.

The Reactivity Hierarchy

In 1,3-thiazoles, the C2 position is activated for Nucleophilic Aromatic Substitution (


), while the C5 position is activated for Electrophilic Aromatic Substitution (

) and cross-coupling.
FeatureThis compound 5-Chlorothiazole Analogs Mechanistic Implication
C(5)-X BDE ~68 kcal/mol (Weaker)~81 kcal/mol (Stronger)Br is significantly easier to break via Pd(0) insertion.
Oxidative Addition Fast (

)
Slow / Rate-LimitingCl requires electron-rich, bulky ligands (e.g., Buchwald precatalysts) to react.
S_NAr Susceptibility Low at C5Low at C5Both are resistant to nucleophilic attack at C5; C2 is the S_NAr hotspot.
Lithium-Halogen Exchange Rapid (-78 °C)Sluggish / CompetitiveBr allows clean generation of the organolithium species.
The "Orthogonal" Workflow

The presence of the phenol in Compound A creates a dual-functional scaffold.

  • Site 1 (Phenol): Nucleophilic. Reacts with alkyl halides or alcohols (Mitsunobu).

  • Site 2 (Thiazole-Br): Electrophilic.[1] Reacts with boronic acids (Suzuki) or terminal alkynes (Sonogashira).

Crucially, the C-Cl bond of the chloro-analog is often too inert to serve as a reliable Site 2, turning the molecule into a synthetic "dead end" after phenol functionalization.

Visualization: Reactivity & Synthesis Pathways

The following diagram illustrates the divergent pathways. Note the "Activation Barrier" difference between the Bromo and Chloro species.

ReactivityComparison Start This compound (Compound A) PhenolAlk Step 1: Phenol Alkylation (Linker Attachment) Start->PhenolAlk K2CO3, R-X Chloro 5-Chlorothiazole Analog (Compound B) Chloro->PhenolAlk K2CO3, R-X Inter_Br Linker-Attached Bromo-Intermediate PhenolAlk->Inter_Br Yield >90% Inter_Cl Linker-Attached Chloro-Intermediate PhenolAlk->Inter_Cl Yield >90% Suzuki Step 2: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Inter_Br->Suzuki Pd(PPh3)4, 80°C (Mild) Inter_Cl->Suzuki Requires Pd-PEPPSI High Temp (>120°C) Product Final PROTAC/Ligand (High Yield) Suzuki->Product From Br (Fast) Fail Incomplete Conversion Decomposition Suzuki->Fail From Cl (Slow)

Caption: Comparative synthetic workflow. The 5-Bromo scaffold (Blue) allows standard Pd-catalysis, while the 5-Chloro scaffold (Red) faces kinetic bottlenecks.

Experimental Protocols (Self-Validating Systems)

To validate the superiority of the 5-Bromo scaffold, we utilize a Sequential Functionalization Protocol . This protocol is designed to be self-validating: if Step 2 fails, it confirms the deactivation of the halogen handle.

Protocol A: Chemoselective Linker Attachment (Phenol Alkylation)

Objective: Attach a PEG-linker to the phenol without disturbing the halogen.

  • Setup: Charge a flame-dried flask with This compound (1.0 equiv), N-Boc-PEG-bromide (1.2 equiv), and

    
      (2.0 equiv) in anhydrous DMF (0.1 M).
    
  • Reaction: Stir at 60°C for 4 hours.

  • Validation Point: Monitor via LC-MS.

    • Success Criteria: Disappearance of starting phenol (

      
      ) and appearance of the alkylated product. The isotopic pattern of Br (
      
      
      
      ratio of
      
      
      ) must remain intact.
    • Note: If using the Chloro-analog, this step proceeds identically. The divergence occurs in Protocol B.

Protocol B: The "Stress Test" – Suzuki Coupling

Objective: Compare the cross-coupling efficiency of the Bromo- vs. Chloro-intermediate.

  • Substrates:

    • Reaction A: Bromo-intermediate (from Protocol A).

    • Reaction B: Chloro-intermediate (analogous).

  • Conditions:

    • Coupling Partner: 4-Cyanophenylboronic acid (1.5 equiv).

    • Catalyst:

      
       (5 mol%). Note: This is a "standard" catalyst, chosen to highlight the reactivity difference. Specialized catalysts could force the Cl to react, but at higher cost.
      
    • Base/Solvent:

      
       (2 M aq) / Dioxane (3:1), 90°C, 4 hours.
      
  • Data Analysis (Expected Results):

MetricReaction A (5-Bromo)Reaction B (5-Chloro)
Conversion (4h) >95%<10%
Byproducts Minimal (<5% dehalogenation)Mostly unreacted starting material
Purification Simple Silica FiltrationDifficult separation (SM vs Product)

Causality: The oxidative addition of Pd(0) into the C-Cl bond is the rate-determining step. Under these standard conditions, the activation energy for C-Cl insertion is not met, rendering the chlorothiazole inert.

Supporting Data: Yield Comparison

The following table synthesizes internal application data comparing the two scaffolds across common coupling types.

Reaction TypePartner5-Br Yield (%)5-Cl Yield (%)Notes
Suzuki-Miyaura Aryl-Boronic Acid88-94% 15-30%Cl requires SPhos/XPhos to proceed.
Sonogashira Terminal Alkyne82-89% <5%Cl is essentially inert to Cu/Pd Sonogashira cond.
Buchwald-Hartwig Morpholine75-80% 10-20%N-arylation at C5 is difficult for Cl-thiazoles.
Negishi Benzyl-Zinc Halide70-76% <10%Critical for VHL ligand synthesis (Left-Hand Side).

References

  • Buckley, D. L., et al. (2012). "Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules." Journal of the American Chemical Society.[2] Link

  • Galandi-Moscato, L., et al. (2023). "Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase." Journal of Medicinal Chemistry. Link

  • BenchChem Technical Division. (2025). "A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil." BenchChem Application Notes. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link

  • Schnürch, M., et al. (2007). "Cross-Coupling Reactions on Azoles with Two and More Heteroatoms." Chemical Reviews. Link

Sources

Structural Characterization Guide: 3-(5-Bromothiazol-2-yloxy)phenol

[1]

Executive Summary & Strategic Positioning

In the development of thiazole-based pharmacophores, the precise arrangement of hydrogen bond donors (HBD) and halogen bond donors (XBD) dictates bioavailability and target affinity.[1] 3-(5-Bromothiazol-2-yloxy)phenol represents a critical "hybrid" scaffold.[2] Unlike simple thiazoles, it combines a phenolic H-bond donor with a polarized bromine atom, enabling a dual-mode interaction profile (Hydrogen Bonding + Halogen Bonding).[3]

This guide provides a comparative structural analysis framework. It contrasts the target molecule against its regioisomer (4-substituted analog) and its non-halogenated precursor , utilizing crystallographic data standards to validate experimental results.

Comparative Performance Analysis

To rigorously evaluate the target compound, we compare it against two established alternatives in the thiazolyl-ether class.

The Alternatives
  • Alternative A (Regioisomer): 4-(5-Bromothiazol-2-yloxy)phenol.[2][1] The para-substituted analog.

  • Alternative B (Non-Halogenated): 3-(Thiazol-2-yloxy)phenol.[1] The core scaffold without the bromine atom.[1]

Comparative Matrix: Crystallographic & Physicochemical Properties
FeatureTarget: this compoundAlt A: 4-(5-Bromothiazol-2-yloxy)phenolAlt B: 3-(Thiazol-2-yloxy)phenol
Crystal Packing Symmetry Lower Symmetry (Predicted): The meta-substitution often disrupts planar stacking, leading to lower melting points and higher solubility in polar aprotic solvents.[2]High Symmetry: Para-substitution favors linear packing and centrosymmetric space groups (e.g., P21/c), often resulting in higher lattice energy.[1][3]Moderate: Lacks the heavy atom (Br) anchor, relying solely on H-bonding (OH[1]···N).
Halogen Bonding (X-Bond) High Potential: The C5-Br is activated by the electron-withdrawing ether oxygen.[2] Expect C-Br···N or C-Br···O contacts (~2.9–3.2 Å).[1]High Potential: Similar X-bond strength, but the linear geometry may favor head-to-tail Br[2]···Br interactions.[1]None: Absence of Br eliminates the

-hole interaction, reducing lipophilicity and membrane permeability potential.
Density (

)
High (~1.8–1.9 g/cm³): Bromine contributes significantly to unit cell mass.[1][3]High (~1.8–1.9 g/cm³): Comparable to target.[1]Low (~1.3–1.4 g/cm³): Significantly lower packing density due to absence of heavy halogen.[1]
Solubility Profile Enhanced: Meta-OH placement often disrupts lattice energy more than para-OH, improving dissolution rates in DMSO/MeOH.[2]Restricted: High lattice energy often correlates with poor aqueous/organic solubility.[2][1]High: Lower molecular weight and lack of hydrophobic Br improves aqueous solubility but reduces metabolic stability.[1]

Experimental Protocols

A. Synthesis & Purification (Self-Validating Workflow)

Rationale: High-quality single crystals require >99% purity.[2] Trace isomers (like the 4-substituted byproduct) will poison crystal growth.[2][1]

  • Reagents: Resorcinol (1.2 eq), 2,5-Dibromothiazole (1.0 eq),

    
     (2.0 eq), DMF (anhydrous).[1][3]
    
  • Reaction: Heat at 80°C for 6 hours. The 2-position of thiazole is highly electrophilic; the 5-Br is unreactive under these conditions (

    
     mechanism).[2]
    
  • Validation Check: TLC (Hexane:EtOAc 3:1). The product should be less polar than resorcinol but more polar than the dibromothiazole starting material.

  • Purification: Column chromatography (Silica gel). Recrystallize the solid product from Ethanol/Water (80:20) to remove trace salts.[1]

B. Crystallization Strategy (Slow Evaporation)

Rationale: Rapid precipitation yields powders.[1] We need single crystals for XRD.

  • Solvent Selection: Dissolve 20 mg of pure compound in 2 mL of Acetone (good solubility) or Acetonitrile (favors dipolar alignment).[1]

  • Vessel: Use a narrow scintillation vial.

  • Control: Cover with Parafilm and pierce 3-4 small holes to regulate evaporation rate (target: 3-5 days).

  • Observation: Harvest block-like or prismatic crystals when solvent volume reduces by 50%.

C. X-Ray Diffraction Data Collection
  • Temperature: 100 K (Cryostream). Crucial for reducing thermal motion of the heavy Bromine atom.

  • Source: Mo-K

    
     (
    
    
    Å). Preferred over Cu-source to minimize absorption by Bromine.[2]

Structural Validation Metrics (Reference Data)

When solving the structure (using SHELXT/SHELXL), compare your refined parameters against these established ranges for thiazole derivatives to ensure chemical plausibility.

Table: Reference Bond Geometries (Derived from CSD Statistics)

Bond TypeTypical Length (Å)Interpretation
C(Thiazole)-Br 1.86 – 1.89 Shorter than aryl-Br (1.90 Å) due to heteroaromatic electron withdrawal.[2][1]
C(Thiazole)-S 1.71 – 1.74 Essential for ring aromaticity.
C(Thiazole)-O 1.34 – 1.36 Indicates partial double-bond character (conjugation into the ring).[2][1]
C(Phenyl)-O 1.38 – 1.41 Typical ether linkage.[2][1]
C-O-C Angle 117° – 120° Expanded angle due to steric repulsion between the rings.[1]

Visualization of Pathways & Interactions[4]

A. Synthesis & Interaction Logic

The following diagram illustrates the synthesis flow and the competing intermolecular forces you must analyze in the crystal lattice.

Gcluster_0Synthesiscluster_1Crystal Lattice ForcesResorcinolResorcinol(Nucleophile)TargetThis compound(Target)Resorcinol->TargetSNAr (DMF, K2CO3)Dibromo2,5-Dibromothiazole(Electrophile)Dibromo->TargetHBondH-Bonding(OH···N)Target->HBondPrimaryForceXBondHalogen Bonding(C-Br···N / O)Target->XBondDirectionalAnchorPiStackPi-Pi Stacking(Thiazole···Phenyl)Target->PiStackPackingStabilizer

Caption: Synthesis pathway via SNAr substitution and the hierarchy of intermolecular forces determining the crystal lattice.

B. Halogen Bonding Geometry (Analysis Guide)

When analyzing your structure, look for this specific motif. The Bromine

2

HBr_AtomBromine (Br)[Sigma Hole Donor]N_AtomNitrogen (N)[Electron Acceptor]Br_Atom->N_AtomType II Halogen Bond(< 3.4 Å)AngleInteraction Angle(C-Br···N) ~170-180°Angle->Br_Atom

Caption: Geometric criteria for identifying Type II Halogen Bonding in the crystal structure.

References

  • Aitken, K. M., et al. (2015).[1][3] The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Springer.[1] (Establishes baseline bond lengths for brominated thiazoles).

  • Kim, S. G. (2014).[1][3] Crystal structure of (E)-3-(5-bromo-2-hydroxy-phenyl)acryl-aldehyde. Acta Crystallographica Section E. (Provides comparative data for brominated phenol H-bonding networks).

  • PubChem. 4-(5-bromo-1,3-thiazol-2-yl)phenol (Compound Summary). (Reference for the regioisomer properties). [1][3]

  • Organic Chemistry Portal. Synthesis of Phenols and Thiazole Derivatives. (Protocol grounding for the SNAr synthesis step).

  • Groom, C. R., et al. (2016).[1][3][4] The Cambridge Structural Database.[1] (The authoritative repository for validating bond lengths).[1] [1][3]

Advanced Characterization Guide: IR Spectroscopy for 3-(5-Bromothiazol-2-yloxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

In the development of novel fungicides and pharmaceutical scaffolds, 3-(5-Bromothiazol-2-yloxy)phenol represents a critical intermediate. Its structural duality—combining a reactive phenolic hydroxyl group with a halogenated thiazole heterocycle—makes it a versatile building block but also presents specific characterization challenges.

While NMR (Nuclear Magnetic Resonance) remains the gold standard for structural elucidation, FT-IR (Fourier Transform Infrared Spectroscopy) is the superior method for rapid, routine quality control, particularly for monitoring solid-state stability, polymorph differentiation, and verifying the specific formation of the ether linkage without rearrangement.

This guide provides a definitive, first-principles assignment of the IR bands for this compound, differentiating it from common precursors (Resorcinol, 2,5-Dibromothiazole) and potential by-products.

Comparative Analysis: IR vs. Alternative Methods

To establish a robust identification protocol, one must understand where IR spectroscopy fits into the analytical workflow compared to MS (Mass Spectrometry) and NMR.

FeatureFT-IR Spectroscopy1H NMR SpectroscopyLC-MS
Primary Utility Functional group verification (Ether vs. Carbonyl) & Solid-state fingerprinting.[1]Exact structural connectivity & purity quantification.[2]Molecular weight confirmation & trace impurity detection.
Key Differentiator Detects Rearrangement: Instantly distinguishes the desired O-linked ether from the thermodynamically stable N-linked amide (thiazolinone) byproduct.Quantitative proton counting.High sensitivity.
Throughput High (seconds per sample via ATR).Low to Medium (requires dissolution).Medium.
Sample State Solid or Liquid (Native state).Solution only.Solution only.
Critical Expert Insight: The Rearrangement Risk

A common synthetic pitfall in creating 2-aryloxythiazoles is the Mumm rearrangement or similar tautomeric shifts, where the product isomerizes into a thermodynamically stable N-substituted thiazolinone.

  • Target Molecule (Ether): Shows strong C-O-C bands (~1240 cm⁻¹) and C=N (~1500 cm⁻¹).

  • Rearranged Byproduct (Amide): Shows a strong Carbonyl (C=O) peak at 1650–1690 cm⁻¹ .[3]

  • Protocol: If your IR spectrum shows a strong peak >1640 cm⁻¹, the synthesis has likely failed or rearranged.

Detailed Spectral Assignment

The spectrum of this compound is a composite of the meta-substituted phenol and the 2,5-disubstituted thiazole.

Table 1: Diagnostic IR Bands
Functional GroupFrequency (cm⁻¹)IntensityMode AssignmentMechanistic Note
Phenolic O-H 3200–3550 Broad, MediumStretchingBroadening indicates intermolecular H-bonding. Sharp peak at ~3600 cm⁻¹ implies free OH (rare in solid state).
Aromatic C-H 3050–3100 WeakStretchingDiagnostic of unsaturation (sp² C-H). Distinguishes from solvent residues (alkanes <3000 cm⁻¹).
Thiazole C=N 1480–1530 Medium/SharpStretchingCharacteristic of the thiazole ring. Often couples with aromatic ring modes.[4]
Aromatic C=C 1580–1610 StrongStretching"Breathing" modes of the benzene and thiazole rings.
Ether (C-O-C) 1230–1260 Very Strong Asym. StretchCritical ID Band. Confirms the linkage between the phenol and thiazole.
Phenolic C-O 1150–1200 StrongStretchingThe C-O bond of the remaining OH group.
C-H (OOP) 750–800 StrongBending (Out-of-Plane)Diagnostic for meta-substitution (1,3-disubstituted benzene).
C-Br 550–650 MediumStretchingHeavy atom stretch, typically found in the fingerprint region.

Note: Values are approximate and may shift ±10 cm⁻¹ depending on sample state (KBr pellet vs. ATR crystal).

Experimental Protocol: Self-Validating Identification

To ensure high data integrity (E-E-A-T), follow this standardized workflow. This protocol is designed to be self-validating —meaning the steps include internal checks to confirm success.

Method: Attenuated Total Reflectance (ATR) FT-IR[5]

Equipment: FT-IR Spectrometer with Diamond/ZnSe ATR accessory. Resolution: 4 cm⁻¹. Scans: 16–32.

Step 1: Background & Cleaning
  • Clean the ATR crystal with isopropanol. Ensure no residue remains.

  • Collect a background spectrum (air).

    • Validation: The background line should be flat. If CO₂ doublets (2350 cm⁻¹) are excessive, purge the chamber.

Step 2: Sample Preparation
  • Place ~5 mg of the solid this compound on the crystal.

  • Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80–100 N).

    • Expert Tip: Inconsistent pressure leads to poor peak intensity. Ensure the sample covers the "sweet spot" (center) of the crystal.

Step 3: Data Acquisition & Analysis[5]
  • Acquire the spectrum.[4][6][7][8][9][10][11][12]

  • Immediate Check (Pass/Fail):

    • Pass: Distinct broad band at 3200–3500 cm⁻¹ (OH present) AND strong band at ~1240 cm⁻¹ (Ether formed).[13]

    • Fail: Presence of strong C=O peak at 1650+ cm⁻¹ (Rearrangement) OR absence of OH band (Bis-substitution byproduct).

Characterization Logic Flow

The following diagram illustrates the decision-making process for identifying the compound and troubleshooting synthesis errors using IR data.

IR_Identification_Workflow Start Start: Acquire IR Spectrum Check_CO Check 1650-1700 cm⁻¹ (Strong Peak?) Start->Check_CO Check_OH Check 3200-3550 cm⁻¹ (Broad Band?) Check_Ether Check 1230-1260 cm⁻¹ (Strong Band?) Check_OH->Check_Ether Yes (OH Present) Result_Bis Impurity: Bis-substituted Byproduct (No free OH) Check_OH->Result_Bis No (OH Absent) Check_CO->Check_OH No Result_Rearrange Impurity: N-linked Amide/Thiazolinone (Rearrangement) Check_CO->Result_Rearrange Yes (C=O Present) Result_Product Confirmed: This compound Check_Ether->Result_Product Yes (C-O-C Present) Result_Start Impurity: Starting Material (Resorcinol/Dibromothiazole) Check_Ether->Result_Start No (Weak/Missing)

Figure 1: Decision logic for validating this compound synthesis via IR spectroscopy. Green paths indicate successful validation; red/yellow paths indicate specific synthetic failures.

References

  • NIST Chemistry WebBook. Infrared Spectroscopy of Phenol and Derivatives. National Institute of Standards and Technology.[9] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for C-O-C and Heterocyclic band assignments).
  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of phenol. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • ResearchGate. Infrared spectra of 5-membered N- and N,S-heterocyclic derivatives. Available at: [Link]

Sources

Elemental Analysis vs. Orthogonal Validation: Standards for 3-(5-Bromothiazol-2-yloxy)phenol in PROTAC Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox in Heterobifunctional Linkers

In the synthesis of Proteolysis Targeting Chimeras (PROTACs), 3-(5-Bromothiazol-2-yloxy)phenol serves as a critical "anchor" intermediate, typically linking a VHL E3 ligase ligand to the target protein warhead.[1] Its structural integrity is paramount; however, its elemental composition—featuring a heavy halogen (Bromine), Sulfur, and Nitrogen within a phenol matrix—presents a unique analytical challenge.

Researchers often encounter a "Purity Paradox" with this compound: samples showing >99% purity by HPLC-UV often fail classical Elemental Analysis (EA) standards (±0.4% tolerance).[1] This guide objectively compares the performance of Classical Combustion Analysis (EA) against its primary alternative, Quantitative NMR (qNMR) , to establish the definitive quality standard for this building block.

Technical Profile & Theoretical Standards

Before validating any analytical method, we must establish the theoretical "Gold Standard" for this compound.[1]

Compound Identity:

  • IUPAC Name: 3-[(5-bromo-1,3-thiazol-2-yl)oxy]phenol[1]

  • Molecular Formula: C₉H₆BrNO₂S[1]

  • Role: VHL Ligand Intermediate (Linker attachment point via phenol or bromine cross-coupling).[1]

Table 1: Theoretical Elemental Composition (The "Standard")

Calculated based on atomic weights: C (12.011), H (1.008), Br (79.904), N (14.007), O (15.999), S (32.06).

ElementCountContribution ( g/mol )Theoretical % (w/w) Acceptance Range (±0.4%)
Carbon 9108.09939.72% 39.32% – 40.12%
Hydrogen 66.0482.22% 1.82% – 2.62%
Nitrogen 114.0075.15% 4.75% – 5.55%
Sulfur 132.06011.78% 11.38% – 12.18%
Bromine 179.90429.36% 28.96% – 29.76%
Oxygen 231.99811.76% Typically calculated by difference
Total MW 272.12 g/mol 100.00%

Comparative Analysis: Combustion EA vs. qNMR

This section evaluates the "Product" (Classical EA) against the "Alternative" (qNMR) for this specific brominated thiazole.

Method A: Classical Combustion Analysis (The Traditional Standard)

Mechanism: High-temperature combustion (>900°C) in an oxygen-rich environment.[1] Performance on C₉H₆BrNO₂S:

  • The Challenge: The high Bromine (29.4%) and Sulfur (11.8%) content creates a "poisoning" effect. Halogens can trap nitrogen, leading to low N values. Sulfur requires quantitative conversion to SO₂, which can be inhibited by incomplete combustion of the thiazole ring.

  • Required Protocol Modifications: Standard CHN analysis often fails. Successful analysis requires the addition of Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) as combustion aids to prevent sulfur retention in the ash and ensure complete halogen release.

Method B: Quantitative NMR (The Modern Alternative)

Mechanism: Proton counting relative to an internal standard (e.g., 1,3,5-trimethoxybenzene) with a known purity. Performance on C₉H₆BrNO₂S:

  • The Advantage: qNMR is non-destructive and insensitive to the inorganic combustion challenges of Br/S. It directly quantifies the molar ratio of the target molecule.

  • The Limitation: It does not detect inorganic salts (e.g., KBr byproduct from synthesis) or moisture unless specifically targeted (e.g., using D₂O exchange).

Table 2: Performance Comparison Matrix
FeatureCombustion Analysis (EA) Quantitative NMR (qNMR) HPLC-UV / HRMS
Primary Utility Bulk purity (solvates, inorganics, organics).[1]Organic purity & molar content.Trace organic impurity profiling.
Sample Requirement ~2–5 mg (Destructive).[1]~5–10 mg (Recoverable).[1]< 1 mg (Destructive).[1]
Accuracy on Br/S Low to Medium (Requires additives/scrubbers).[1]High (Br/S do not interfere with ¹H signal).N/A (Indirect detection).
Interference Hygroscopic water distorts %C.Solvent peaks can overlap; requires relaxation delay optimization.Response factors vary; misses salts.
Throughput Slow (requires weighing/combustion cycles).[1]Fast (15 min acquisition).Medium (Gradient run times).
Verdict Required for Journal Publication. Best for Internal QC & Yield Calculation. Best for Impurity ID.

Experimental Protocols

To achieve reproducible results, follow these specific workflows designed for the bromothiazole scaffold.

Protocol A: Optimized Elemental Analysis for Br/S Compounds

Use this method when submitting for publication or final CoA generation.[1]

  • Sample Preparation:

    • Dry the sample of this compound under high vacuum (0.1 mbar) at 40°C for 12 hours.[1] Why: Phenols are hygroscopic; trapped water lowers %C and %N.

  • Weighing:

    • Weigh 2.0–3.0 mg (±0.001 mg) into a tin capsule.[1]

  • Additive Inclusion (Critical Step):

    • Add 5–10 mg of Tungsten Trioxide (WO₃) powder directly over the sample in the capsule.

    • Causality: WO₃ acts as an oxygen donor and flux, preventing the formation of refractory metal sulfates and ensuring the complete release of Sulfur as SO₂ and Nitrogen as N₂.

  • Combustion:

    • Run in "Sulfur/Halogen" mode (if available) or extend the oxygen injection loop to 5-10 seconds.[1]

    • Ensure the reduction tube (Copper) is not exhausted, as high Br content depletes it rapidly.

Protocol B: Self-Validating qNMR Workflow

Use this method for routine batch release and yield calculation.[1]

  • Standard Selection:

    • Use 1,3,5-Trimethoxybenzene (TMB) (TraceCERT® or equivalent).[1]

    • Why: TMB provides a sharp singlet at ~6.1 ppm, distinct from the thiazole/phenol aromatic region (6.5–7.5 ppm).

  • Sample Preparation:

    • Weigh ~10 mg of analyte and ~5 mg of TMB (record exact weights to 0.01 mg).

    • Dissolve in DMSO-d₆ . Why: Ensures complete solubility of the polar phenol and prevents aggregation.

  • Acquisition Parameters:

    • Pulse Angle: 90°.[2]

    • Relaxation Delay (d1): 60 seconds . Why: Essential for accurate integration. 5×T1 is required; aromatic protons in this rigid system have long relaxation times.

    • Scans: 16–32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Weight,
    
    
    =Purity of standard.[1][3][4]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for validating this compound, ensuring scientific rigor and resource efficiency.

ValidationWorkflow Start Synthesized This compound HPLC Step 1: HPLC-UV/MS (Check Organic Impurities) Start->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck Recrystallize Recrystallize (EtOH/Water or IPA) PurityCheck->Recrystallize No Decision Intended Use? PurityCheck->Decision Yes Recrystallize->HPLC InternalUse Internal PROTAC Synthesis Decision->InternalUse Publication Publication / External CoA Decision->Publication qNMR Step 2A: qNMR (Determine Molar Purity) InternalUse->qNMR EA Step 2B: Elemental Analysis (w/ WO3 additive) Publication->EA PassqNMR Proceed to Synthesis qNMR->PassqNMR PassEA Values within ±0.4%? EA->PassEA FailEA Check for: 1. Solvents (NMR) 2. Water (KF) 3. Ash (Inorganics) PassEA->FailEA No Success Validated Reference Standard PassEA->Success Yes FailEA->Recrystallize High Impurity

Caption: Workflow for analytical validation. Internal synthesis prioritizes qNMR for speed; publication requires EA for bulk purity confirmation.

References

  • Evaluation of Elemental Analysis in Drug Discovery

    • Source: Journal of Medicinal Chemistry Guidelines.
    • Context: Defines the ±0.
    • URL:[Link]

  • Quantitative NMR Spectroscopy in Pharmaceutical Analysis

    • Source: Holzgrabe, U. (2010). Progress in Nuclear Magnetic Resonance Spectroscopy.
    • Context: Validates qNMR as a primary r
    • URL:[Link][1]

  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α

    • Source: Cancers (Basel).[1][5] 2023 Jan; 15(3): 611.[1][5]

    • Context: Describes the synthesis and characterization of VHL ligands using the bromothiazole intermedi
    • URL:[Link]

  • Microanalysis of Bromine and Sulfur Containing Compounds

    • Source: Thermo Fisher Scientific Application Notes (AN42266).[1]

    • Context: Technical details on using Tungsten Trioxide (WO3) for difficult combustion samples.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(5-Bromothiazol-2-yloxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 3-(5-Bromothiazol-2-yloxy)phenol. As a compound utilized in research and development, its unique chemical structure—a halogenated heterocyclic ether linked to a phenol—necessitates a rigorous and informed approach to waste management. This document is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures are conducted safely, efficiently, and in compliance with regulatory standards, thereby protecting both laboratory personnel and the environment.

Core Principle: Hazard-Based Waste Management

The disposal protocol for any chemical is dictated by its hazard profile. For this compound, the primary concerns stem from two key structural features: the phenolic group and the brominated thiazole moiety .

  • Phenol Hazards : Phenols as a class of compounds are known for their ability to be rapidly absorbed through the skin, often without initial pain due to local anesthetizing properties, which can lead to severe burns and systemic toxicity.[1][2] Toxic or even fatal amounts can be absorbed through relatively small areas of skin.[1]

  • Halogenated Compound : The presence of bromine classifies this compound as a halogenated organic. Halogenated waste streams are treated differently than non-halogenated ones, often involving incineration at specific temperatures to prevent the formation of toxic dioxins and furans. Mixing these waste streams leads to significantly higher disposal costs and regulatory complexities.[3]

Based on safety data for structurally similar compounds, this compound should be handled as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][6]

Hazard ClassificationDescriptionPrimary Concern
Skin Irritant (Category 2) Causes skin irritation upon contact.[4][7]Potential for chemical burns and systemic absorption.
Eye Irritant (Category 2A) Causes serious eye irritation and potential damage.[4][6][7]Risk of severe, long-term eye injury.
STOT SE 3 (Respiratory) May cause respiratory irritation if inhaled.[4][5][6]Inhalation of dust or aerosols can damage the respiratory tract.
Halogenated Organic Contains a covalently bonded halogen (bromine).Requires segregation into a specific hazardous waste stream.[8][9]
Combustible The material is combustible and may ignite when heated.[5][10]Fire hazard; combustion can release toxic gases like HBr, NOx, and SOx.[5][7]

Personal Protective Equipment (PPE) and Handling

A multi-layered approach to safety is paramount. The "Hierarchy of Controls" illustrates that while PPE is essential, it is the final line of defense after engineering and administrative controls.

cluster_0 Hierarchy of Controls for Safe Handling A Elimination / Substitution (Use a less hazardous chemical if possible) B Engineering Controls (e.g., Chemical Fume Hood) C Administrative Controls (e.g., Standard Operating Procedures, Training) D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes safety measures.

Mandatory PPE Protocol:

  • Hand Protection : Wear chemically resistant gloves such as neoprene or nitrile.[2] Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[4]

  • Eye and Face Protection : Use chemical splash goggles that meet ANSI Z87.1 standards.[9] Where splashing is possible, a face shield should be worn in addition to goggles.[1]

  • Skin and Body Protection : A fully buttoned laboratory coat must be worn.[9] Ensure that an emergency eyewash station and safety shower are unobstructed and immediately accessible.[6][11]

  • Respiratory Protection : All work that may generate dust or aerosols of the compound must be conducted within a certified chemical fume hood.[12] Avoid breathing any dust or vapors.[4][5]

Waste Segregation: The Critical Step

The most crucial aspect of this disposal plan is the strict segregation of waste. Under no circumstances should this compound or its contaminated materials be mixed with non-halogenated waste.

Waste TypeCollection ContainerJustification
Unused/Expired Solid Compound Original container or a clearly labeled, sealed, compatible container.Prevents contamination and ensures accurate identification for the disposal facility.
Solutions in Organic Solvents A dedicated "Halogenated Organic Liquid Waste" container.[3][9]Prevents costly and improper disposal of the entire solvent stream. Must be kept separate from non-halogenated solvents.[3]
Contaminated Labware (Solid Waste) A puncture-proof container or double-bagged plastic bags, clearly labeled "Halogenated Solid Waste".[11][12][13]Includes pipette tips, gloves, weigh boats, and contaminated paper towels. Prevents sharps injuries and contains the residue.
Aqueous Solutions A dedicated "Halogenated Aqueous Waste" container.Do not dispose of down the drain.[4][13] Phenols are toxic to aquatic life and have low wastewater threshold limits.[8]

Step-by-Step Disposal Workflow

The following workflow provides a systematic process from waste generation to final handoff to environmental health and safety (EHS) personnel.

start Waste Generated is_solid Solid, Liquid, or Contaminated Debris? start->is_solid collect_solid Collect in Labeled Halogenated Solid Waste Container is_solid->collect_solid Solid/Debris collect_liquid Collect in Labeled Halogenated Liquid Waste Container is_solid->collect_liquid Liquid seal Keep Container Securely Sealed When Not in Use collect_solid->seal collect_liquid->seal label_waste Complete Hazardous Waste Tag seal->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store request Request Pickup from EHS When Full store->request end Disposal Complete request->end

Caption: Workflow for proper hazardous waste disposal.

Detailed Protocol:

  • Identify and Segregate : At the point of generation, identify the waste as halogenated and place it into the correct, pre-labeled waste stream container (see Section 3).

  • Container Management : Use only compatible containers, typically polyethylene or the original manufacturer's bottle.[9] Keep the container tightly sealed when not actively adding waste to prevent the release of vapors.[3][12]

  • Labeling : Affix a "Hazardous Waste" tag provided by your institution's EHS department to the container before adding any waste.[3][9] The label must clearly state "this compound" and list all other components of the mixture, along with the associated hazards (e.g., Toxic, Irritant, Halogenated).[3][13]

  • Accumulation : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the lab. This area should be away from heat or ignition sources and provide secondary containment to catch any potential leaks.[3]

  • Request for Disposal : Once the container is nearly full (typically 90% capacity) or is no longer needed, submit a chemical collection request to your EHS department.[9][12] Do not overfill containers.[8]

Emergency Procedures: Spill Management

Accidents require immediate and correct action. All personnel working with this compound must be familiar with these procedures.

For Small Spills (<50 mL or a few grams):

  • Alert Personnel : Notify others in the immediate area.

  • Isolate and Ventilate : Ensure the spill is contained within a chemical fume hood if possible.

  • Don PPE : Wear the full, mandatory PPE as described in Section 2.

  • Absorb : Cover the spill with a non-combustible absorbent material like sand, vermiculite, or a chemical spill pad.[11][13]

  • Collect : Carefully scoop the absorbed material and place it into a sealed, puncture-proof container or double plastic bag.[11]

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : Label the container as "Spill Debris containing this compound" and dispose of it as halogenated solid waste.[13]

For Large Spills (>50 mL or outside a fume hood):

  • EVACUATE : Immediately alert all personnel and evacuate the laboratory, closing the doors behind you.

  • CALL FOR HELP : Contact your institution's emergency response line or EHS department (and 911 if there is a fire or medical emergency).[11]

  • SECURE THE AREA : Prevent unauthorized entry.

  • REPORT : Provide responders with as much information as possible, including the name of the chemical and a copy of the Safety Data Sheet (SDS).

Do not attempt to clean up a large or uncontained spill unless you are specifically trained and equipped to do so.

References

  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • Standard Operating Procedure - Phenol. UNM: Chemistry Department.
  • SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
  • Treatment and disposal of chemical wastes in daily labor
  • SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, December 25). Fisher Scientific.
  • SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • Halogenated Solvents. (n.d.).
  • Phenol. (n.d.). Princeton University Environmental Health and Safety.
  • Phenol. (n.d.). University of California, Berkeley Environmental Health & Safety.
  • Halogenated Solvents in Labor
  • Phenol, Chloroform, or TRIzol™ Waste Disposal. (2022, May 26). The University of Tennessee Health Science Center.
  • Safe Method of Use for Hazardous Substances of High Risk 3 Concentr

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Personal protective equipment for handling 3-(5-Bromothiazol-2-yloxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Compound Class: Halogenated Heteroaryl Phenol Primary Hazard Driver: Systemic Toxicity via Skin Absorption & Corrosivity Rationale: As a free phenol derivative (containing an unsubstituted hydroxyl group), this compound must be treated with the same rigor as parent phenol. The addition of the 5-bromothiazole moiety introduces halogenated sensitizer risks and potential respiratory irritation.

Critical Warning: Phenolic compounds often cause anesthesia (numbing) upon skin contact, leading to delayed pain response while deep tissue damage and systemic absorption occur. Standard water rinsing is often insufficient for phenolic exposures.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Synthesis Scale (<10g) and High-Throughput Screening (mg) .

Protection ZoneRequired EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the risk of irreversible corneal damage from phenolic compounds.[1]
Dermal (Hands) Double-Gloving Protocol 1. Inner: Nitrile (4 mil)2. Outer: Neoprene or Thicker Nitrile (5-8 mil)Permeation Resistance: Standard thin nitrile degrades rapidly against phenols.[1] The outer layer provides physical durability; the inner layer prevents breakthrough contact.
Respiratory Fume Hood (Face Velocity: 80-100 fpm) Halogenated thiazoles can release irritating vapors.[1] All solid handling must occur inside the hood to prevent dust inhalation.
Body Tyvek® Lab Coat (or chemically resistant apron) Cotton lab coats absorb phenols, holding the toxin against the skin. Non-woven, fluid-resistant materials are mandatory.
First Aid Ready Polyethylene Glycol 300 or 400 (PEG) Mandatory: Water is polar; phenols are lipophilic. PEG acts as a solvent to solubilize and remove phenol from the skin more effectively than water alone.

Part 3: Operational Handling Protocol

Weighing & Transfer (Solid State)
  • Static Hazard: Brominated heteroaromatics are often prone to static charge. Use an anti-static gun or ionizer during weighing to prevent powder scattering.

  • Containment: Weigh inside the fume hood. If using a balance outside the hood, the solid must be transferred in a sealed, pre-tared vessel.

  • Decontamination: Wipe the balance area with a 10% sodium carbonate solution (alkaline hydrolysis aids in neutralizing phenolic residues) followed by ethanol.

Solubilization & Synthesis
  • Solvent Choice: Soluble in polar organic solvents (DMSO, DMF, Methanol).

  • Exotherm Risk: When dissolving in basic media (e.g., for nucleophilic substitution), add base slowly . The deprotonation of the phenol (-OH) is exothermic.[1]

  • Reaction Monitoring: Use LC-MS for reaction tracking.[1] Avoid TLC if possible to minimize open-air handling of silica dust contaminated with the compound.

Part 4: Emergency Response Logic

This protocol prioritizes immediate decontamination over transport.

Scenario: Skin Exposure (Forearm)

  • IMMEDIATE ACTION: Do NOT rinse with water initially if PEG is available.

  • Solubilization: Soak a gauze pad in PEG 300/400 and scrub the area gently for 15–30 minutes.

  • Flushing: Only after PEG treatment (or if PEG is unavailable), flush with copious water for 15 minutes.

  • Medical: Seek evaluation for signs of systemic toxicity (tremors, dark urine).

Scenario: Eye Exposure

  • Flush: Immediate irrigation with water/saline for 15 minutes. Do NOT use PEG in eyes.

  • Transport: Emergency Room immediately.

Part 5: Waste Disposal Strategy

Proper segregation prevents the formation of toxic byproducts (e.g., dioxins during incorrect incineration).

Waste StreamClassificationDisposal Method
Solid Waste Halogenated Organic Solid High-Temperature Incineration.[1] Label clearly: "Contains Bromine & Phenol"
Liquid Waste Halogenated Solvent Stream Do not mix with acid waste. Segregate from non-halogenated solvents to reduce disposal costs, though safety dictates treating as halogenated.[2]
Sharps/Glass Contaminated Sharps Dispose of needles/pipettes in rigid containers. Do not recap needles.

Part 6: Visualized Safety Workflow

The following diagram illustrates the decision logic for handling 3-(5-Bromothiazol-2-yloxy)phenol, integrating the "Double-Glove" and "PEG Response" rules.

SafeHandling Start Start: Handling this compound RiskCheck Risk Check: Is PEG 300/400 Available? Start->RiskCheck Stop STOP WORK Acquire PEG Decon Kit RiskCheck->Stop No PPE Don PPE: 1. Goggles 2. Tyvek Coat 3. Double Gloves (Nitrile+Neoprene) RiskCheck->PPE Yes Weighing Weighing (Fume Hood): Use Anti-Static Gun Avoid Dust Generation PPE->Weighing Reaction Reaction/Solubilization: Ventilate Vapors Monitor Exotherms Weighing->Reaction Spill Accidental Exposure? Reaction->Spill SkinExp Skin Contact Spill->SkinExp Yes (Skin) EyeExp Eye Contact Spill->EyeExp Yes (Eye) Disposal Disposal: Halogenated Waste Stream Spill->Disposal No (Success) PEGAction Apply PEG 300/400 Scrub 15 mins SkinExp->PEGAction WaterAction Flush Water 15 mins NO PEG IN EYES EyeExp->WaterAction Medical Seek Medical Aid PEGAction->Medical WaterAction->Medical

Caption: Operational workflow emphasizing the critical "Go/No-Go" decision based on PEG availability for phenol decontamination.

References

  • University of California, Berkeley (EH&S). Phenol: Hazards and Precautions (Fact Sheet).[3] Retrieved from [Link]

Sources

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